Product packaging for 2-Amino-2-methyl-1-propanol-d11(Cat. No.:)

2-Amino-2-methyl-1-propanol-d11

Cat. No.: B12060521
M. Wt: 100.20 g/mol
InChI Key: CBTVGIZVANVGBH-BIGNBOPISA-N
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Description

2-Amino-2-methyl-1-propanol-d11 is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 100.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B12060521 2-Amino-2-methyl-1-propanol-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NO

Molecular Weight

100.20 g/mol

IUPAC Name

N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2

InChI Key

CBTVGIZVANVGBH-BIGNBOPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H]

Canonical SMILES

CC(C)(CO)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2-Amino-2-methyl-1-propanol-d11 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Amino-2-methyl-1-propanol-d11 is a deuterated form of the organic compound 2-Amino-2-methyl-1-propanol. This isotopically labeled molecule serves as a valuable tool in analytical and bioanalytical chemistry, particularly in mass spectrometry-based quantification methods. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of eleven deuterium atoms. This mass difference allows it to be distinguished from the endogenous or unlabeled analyte, making it an ideal internal standard for pharmacokinetic and metabolic studies in drug development. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

This compound, also known as β-Aminoisobutyl Alcohol-d11, is a stable, isotopically labeled compound. The deuterium atoms replace the hydrogen atoms on the methyl groups, the methylene group, the amino group, and the hydroxyl group. The physical and chemical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.

PropertyThis compound2-Amino-2-methyl-1-propanol
Molecular Formula C4D11NOC4H11NO[1]
Linear Formula (CD3)2C(ND2)CD2OD[2](CH3)2C(NH2)CH2OH
Molecular Weight 100.20 g/mol [3]89.14 g/mol [1]
CAS Number 1173021-93-6[2] or 1435933-80-4124-68-5[1]
Appearance Solid[2]Colorless to slightly yellow liquid or crystals[1][4]
Melting Point 24-28 °C[2]24-28 °C
Boiling Point 165 °C[2]165 °C
Density 1.048 g/mL at 25 °C[2]0.934 g/mL at 25 °C
Flash Point 67.8 °C (closed cup)[2]82.1 °C (closed cup)[5]
Isotopic Purity ≥97 atom % D[2]Not Applicable
Solubility Soluble in water.Miscible with water[6].

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature. However, it can be inferred from the synthesis of its non-deuterated analog. One common method for producing 2-Amino-2-methyl-1-propanol involves the reaction of 2-nitropropane with formaldehyde, followed by reduction of the nitro group.[7] Another approach involves the hydrolysis of 2,2-dimethylaziridine.[8]

For the deuterated version, the synthesis would require the use of deuterated starting materials. For instance, a plausible synthetic route could involve the use of deuterated acetone and deuterated formaldehyde as precursors. The following diagram illustrates a conceptual synthesis workflow.

G Conceptual Synthesis Workflow for this compound cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product Deuterated Acetone (Acetone-d6) Deuterated Acetone (Acetone-d6) Condensation Condensation Deuterated Acetone (Acetone-d6)->Condensation Deuterated Formaldehyde (Formaldehyde-d2) Deuterated Formaldehyde (Formaldehyde-d2) Deuterated Formaldehyde (Formaldehyde-d2)->Condensation Reduction of Nitro Group Reduction of Nitro Group Condensation->Reduction of Nitro Group This compound This compound Reduction of Nitro Group->this compound

A conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the analyte of interest.[9] This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[10]

In drug development, this compound can be used as an internal standard for the quantification of unlabeled 2-Amino-2-methyl-1-propanol or structurally similar molecules in biological matrices such as plasma, urine, and tissue homogenates. This is crucial for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

While the non-deuterated form of 2-Amino-2-methyl-1-propanol has been investigated for its biological effects, including its impact on rat-liver mitochondria and its use in enzyme assays for alkaline phosphatase activity, the deuterated form is primarily used as an analytical tool and is not intended for direct therapeutic or biological investigation.[11]

G Role of this compound in Pharmacokinetic Studies cluster_sample Biological Sample cluster_standard Internal Standard cluster_analysis Analytical Workflow cluster_result Study Outcome Analyte (e.g., Unlabeled Drug) Analyte (e.g., Unlabeled Drug) Sample Preparation Sample Preparation Analyte (e.g., Unlabeled Drug)->Sample Preparation This compound This compound This compound->Sample Preparation LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Accurate Quantification Accurate Quantification Data Processing->Accurate Quantification Pharmacokinetic Profile Pharmacokinetic Profile Accurate Quantification->Pharmacokinetic Profile

The role of this compound in pharmacokinetic studies.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix. Specific parameters will need to be optimized for the particular analyte and instrumentation.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the analyte (unlabeled compound) in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a stock solution of this compound in the same solvent at a known concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.

  • Add a fixed concentration of the this compound internal standard stock solution to each calibration standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of the biological sample (or calibration standard/QC), add a volume of the internal standard stock solution.

  • Add a protein precipitation agent (e.g., cold acetonitrile, trichloroacetic acid) to the sample.

  • Vortex the sample to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared sample onto an appropriate liquid chromatography (LC) column (e.g., a C18 column).

  • Separate the analyte and internal standard using a suitable mobile phase gradient.

  • Detect the analyte and internal standard using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for both the analyte and this compound will need to be determined.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G LC-MS Bioanalytical Workflow with a Deuterated Internal Standard Biological Sample Biological Sample Spike with Internal Standard Spike with Internal Standard Biological Sample->Spike with Internal Standard Protein Precipitation Protein Precipitation Spike with Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

A typical workflow for bioanalysis using a deuterated internal standard.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. The non-deuterated form is classified as a skin and eye irritant.[8] It is also considered harmful to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial analytical tool for researchers and scientists in the field of drug development and bioanalysis. Its key advantage lies in its ability to serve as a highly reliable internal standard for mass spectrometry-based quantification, leading to more accurate and precise measurements of analytes in complex biological matrices. Understanding its chemical properties and the principles of its application is essential for its effective use in pharmacokinetic and other quantitative studies.

References

2-Amino-2-methyl-1-propanol-d11 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides detailed information on the molecular formula and weight of 2-Amino-2-methyl-1-propanol and its deuterated isotopologue, 2-Amino-2-methyl-1-propanol-d11. This information is crucial for researchers in drug development and related scientific fields where isotopic labeling is utilized for tracing and mechanistic studies.

Molecular Characteristics

2-Amino-2-methyl-1-propanol is an organic compound classified as an alkanolamine. Its deuterated form, this compound, is a valuable tool in various research applications due to the mass difference imparted by the deuterium atoms. Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (the most common hydrogen isotope).[1][2][3] This significant mass difference allows for the differentiation and tracking of molecules in complex biological systems.

Data Presentation

The molecular formula and molecular weight for both the standard and deuterated compounds are summarized in the table below for clear comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Amino-2-methyl-1-propanolC₄H₁₁NO[4][5][6][7]89.14[5][6][7]
This compoundC₄D₁₁NO[8][9]100.20

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms.

2-Amino-2-methyl-1-propanol (C₄H₁₁NO): The molecular weight is calculated by summing the masses of four carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.[7]

This compound (C₄D₁₁NO): For the deuterated isotopologue, the eleven hydrogen atoms are replaced by eleven deuterium atoms. The molecular weight is calculated by summing the masses of four carbon atoms, eleven deuterium atoms, one nitrogen atom, and one oxygen atom. The atomic weight of deuterium is approximately 2.014 g/mol , while the atomic weight of hydrogen (protium) is approximately 1.008 g/mol .[1][10][11][12] This substitution results in a significant increase in the overall molecular weight of the molecule.

Logical Relationship Diagram

The following diagram illustrates the isotopic substitution process and the resulting change in molecular properties.

G A 2-Amino-2-methyl-1-propanol B Molecular Formula: C₄H₁₁NO Molecular Weight: 89.14 g/mol A->B C Isotopic Substitution (11 H → 11 D) A->C D This compound C->D E Molecular Formula: C₄D₁₁NO Molecular Weight: 100.20 g/mol D->E

Isotopic relationship between standard and deuterated 2-Amino-2-methyl-1-propanol.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 2-Amino-2-methyl-1-propanol-d11, a deuterated isotopologue of the versatile organic compound 2-Amino-2-methyl-1-propanol (AMP). The incorporation of deuterium can be a valuable tool in drug discovery and development, aiding in mechanistic studies and potentially improving the pharmacokinetic profiles of drug candidates. This document outlines a multi-step synthesis beginning with commercially available deuterated starting materials and proceeding through key intermediates to the final product.

Synthetic Strategy Overview

The proposed synthesis for this compound is based on the well-established industrial synthesis of the non-deuterated analogue. The strategy involves the condensation of a perdeuterated nitroalkane with deuterated formaldehyde, followed by the reduction of the nitro group to an amine. The final step ensures complete deuteration through an exchange reaction.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Condensation cluster_final Final Product Acetone_d6 Acetone-d6 Nitropropane_d7 2-Nitropropane-d7 Acetone_d6->Nitropropane_d7 Ammoxidation Methylene_bromide Methylene Bromide Paraformaldehyde_d2 Paraformaldehyde-d2 Methylene_bromide->Paraformaldehyde_d2 Deuteration & Hydrolysis D2O Deuterium Oxide (D2O) D2O->Methylene_bromide Nitroalcohol_d9 2-Nitro-2-(methyl-d3)-1-propanol-1,1,2-d3-N,O-d2 Nitropropane_d7->Nitroalcohol_d9 Paraformaldehyde_d2->Nitroalcohol_d9 AMP_d11 This compound Nitroalcohol_d9->AMP_d11 Reduction (D2, Catalyst) & H/D Exchange

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Starting Materials and Reagents

CompoundFormulaMolecular Weight ( g/mol )Deuterium IncorporationSupplier (Example)
Acetone-d6C₃D₆O64.12≥99 atom % DSigma-Aldrich, CIL
Methylene BromideCH₂Br₂173.83-Acros Organics
Deuterium OxideD₂O20.03≥99.8 atom % DCambridge Isotope Labs
Deuterium GasD₂4.03≥99.8 atom % DCambridge Isotope Labs

Table 2: Properties of Intermediates and Final Product

CompoundFormulaMolecular Weight ( g/mol )Expected YieldIsotopic Purity
2-Nitropropane-d7C₃D₇NO₂96.14>70%≥98 atom % D
Paraformaldehyde-d2(CD₂O)n(32.04)n>80%≥98 atom % D
2-Nitro-2-(methyl-d3)-1-propanol-1,1,2-d3-N,O-d2C₄D₉NO₃128.17>85%≥98 atom % D
This compoundC₄D₁₁NO100.20>90%≥98 atom % D

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Paraformaldehyde-d2

This procedure is adapted from the synthesis of formaldehyde-d2 via methylene-d2 diacetate.[1][2][3][4]

1.1 Preparation of Methylene-d2 Bromide:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, methylene bromide is refluxed with a large excess of deuterium oxide (D₂O) containing a catalytic amount of a base (e.g., sodium deuteroxide).

  • The exchange reaction is monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved. Multiple exchanges with fresh D₂O may be necessary to reach >98% deuterium incorporation.

  • The resulting methylene-d2 bromide is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and distilled.

1.2 Preparation of Methylene-d2 Diacetate:

  • Methylene-d2 bromide is heated with anhydrous potassium acetate in glacial acetic acid containing a small amount of acetic anhydride.

  • The reaction mixture is refluxed until the starting material is consumed (monitored by GC-MS).

  • The product, methylene-d2 diacetate, is isolated by distillation under reduced pressure.

1.3 Hydrolysis to Paraformaldehyde-d2:

  • Methylene-d2 diacetate is hydrolyzed by heating with an acidic aqueous solution (e.g., dilute sulfuric acid).

  • The resulting formaldehyde-d2 solution is carefully evaporated to dryness under reduced pressure to obtain polymeric formaldehyde-d2 (paraformaldehyde-d2).

Step 2: Synthesis of 2-Nitropropane-d7

This synthesis is based on the ammoxidation of acetone, adapted for the deuterated analogue.[5][6][7]

  • In a high-pressure reactor, acetone-d6 is reacted with deuterated ammonia (ND₃, which can be generated in situ or used from a cylinder) and an oxidizing agent (e.g., hydrogen peroxide) in the presence of a suitable catalyst (e.g., a titanium silicalite molecular sieve, TS-1).

  • The reaction is carried out at elevated temperature and pressure. The reaction parameters (temperature, pressure, catalyst loading, and reactant ratios) need to be carefully controlled to maximize the yield of 2-nitropropane-d7 and minimize the formation of by-products.

  • The product is isolated from the reaction mixture by extraction and purified by distillation.

Step 3: Condensation of 2-Nitropropane-d7 and Paraformaldehyde-d2

This step follows the well-established Henry reaction (nitroaldol reaction).[8][9]

  • 2-Nitropropane-d7 is reacted with paraformaldehyde-d2 in the presence of a catalytic amount of a base (e.g., a trialkylamine or an inorganic base like sodium hydroxide) in a suitable solvent (e.g., an alcohol or a polar aprotic solvent).

  • The reaction is typically carried out at or slightly above room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product, 2-nitro-2-(methyl-d3)-1-propanol-1,1,2-d3-N,O-d2, is isolated by extraction and can be purified by crystallization or chromatography.

Step 4: Reduction of the Nitro Group and Final H/D Exchange

The reduction of the nitro group to a primary amine is a critical step. Catalytic deuterogenation is employed to ensure complete deuteration of the amino group.[10][11][12]

  • The deuterated nitro alcohol from the previous step is dissolved in a suitable solvent (e.g., methanol-d4 or ethanol-d6).

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.

  • The mixture is then subjected to an atmosphere of deuterium gas (D₂) in a high-pressure hydrogenation apparatus.

  • The reaction is carried out at elevated temperature and pressure until the uptake of deuterium gas ceases.

  • After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • To ensure the exchange of the hydroxyl and any remaining N-H protons for deuterium, the crude product is dissolved in D₂O, stirred for a period, and the D₂O is subsequently removed under reduced pressure. This process can be repeated to achieve the desired level of deuteration.

  • The final product, this compound, is purified by distillation under reduced pressure.

Quality Control and Characterization

The isotopic purity and chemical identity of the intermediates and the final product should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated positions and ²H NMR to confirm the presence and location of deuterium.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the number of deuterium atoms incorporated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the chemical purity of volatile intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): For purity analysis of non-volatile intermediates.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, including flammable solvents, corrosive acids and bases, and potentially explosive nitro compounds. All experimental work should be conducted in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. High-pressure reactions should only be performed in certified and properly maintained equipment.

Disclaimer: The experimental protocols provided in this guide are intended for informational purposes only and should be adapted and optimized by qualified researchers. The user is solely responsible for all safety precautions and for ensuring that all local regulations are followed.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is indispensable. Among these, deuterated molecules play a pivotal role as internal standards in quantitative bioanalysis and in pharmacokinetic studies to investigate metabolic pathways. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of 2-Amino-2-methyl-1-propanol-d11, a deuterated analog of a widely used pharmaceutical intermediate and neutralizing agent.

Understanding Isotopic Purity and Enrichment

Isotopic purity, often expressed as "atom percent deuterium (Atom % D)," quantifies the percentage of a specific atomic position in a molecule that is occupied by a deuterium atom. Isotopic enrichment refers to the overall level of deuteration in a molecule containing multiple deuterium atoms. For this compound, with eleven exchangeable and non-exchangeable protons, achieving high isotopic enrichment is critical for its utility as an internal standard, ensuring minimal isotopic overlap with the non-labeled analyte.

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound provide specifications for isotopic and chemical purity. The following table summarizes typical quantitative data for this compound.

ParameterSpecification RangeNotes
Isotopic Purity97 - 98 Atom % DThis indicates that, on average, 97-98% of the eleven possible positions are substituted with deuterium.
Chemical Purity≥98%Refers to the purity of the compound with respect to non-isotopic impurities, as determined by techniques like chromatography.

Experimental Protocols

Synthesis of this compound: A Plausible Approach

While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible synthetic route can be conceptualized based on established deuteration methodologies for amines and alcohols. A common strategy involves the use of a deuterated source in the presence of a catalyst.

Principle:

The synthesis would likely involve the reduction of a suitable nitro or oxime precursor in a deuterated environment, or through H-D exchange reactions on the parent molecule under catalytic conditions. One possible route is the reduction of 2-nitro-2-methyl-1-propanol using a deuterium source.

Materials:

  • 2-nitro-2-methyl-1-propanol

  • Deuterium gas (D₂) or a deuterium donor like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • Anhydrous reaction vessel and atmosphere (if using reactive deuterides)

Generalized Protocol:

  • Precursor Preparation: The starting material, 2-nitro-2-methyl-1-propanol, is dissolved in a deuterated solvent within a reaction vessel.

  • Catalytic Reduction: A catalyst, such as Pd/C, is added to the mixture.

  • Deuteration: The reaction vessel is charged with deuterium gas and the mixture is stirred under pressure. Alternatively, a deuterated reducing agent like NaBD₄ or LiAlD₄ is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up and Purification: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product is then purified using techniques like distillation or chromatography to yield this compound.

Synthesis_Workflow Start Start: 2-nitro-2-methyl-1-propanol Precursor Dissolve in Deuterated Solvent Start->Precursor Catalyst Add Catalyst (e.g., Pd/C) Precursor->Catalyst Deuteration Introduce Deuterium Source (D2 gas or NaBD4) Catalyst->Deuteration Reaction Stir under Controlled Conditions Deuteration->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Filter Catalyst & Remove Solvent Monitoring->Workup Complete Purification Purify by Distillation or Chromatography Workup->Purification End End: this compound Purification->End

Plausible synthesis workflow for this compound.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment of deuterated compounds.

Principle:

By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. The relative abundance of each isotopologue is used to calculate the overall isotopic purity.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

  • Electrospray Ionization (ESI) or Gas Chromatography-Electron Ionization (GC-EI) source

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). An internal standard may be added for quantitative analysis.

  • Instrument Calibration: The mass spectrometer is calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer and the mass spectrum is acquired over the expected m/z range of the molecular ion.

  • Data Analysis: The isotopic cluster of the molecular ion is analyzed. The intensity of the peak corresponding to the fully deuterated molecule (M+11) is compared to the intensities of peaks corresponding to molecules with fewer deuterium atoms (M+10, M+9, etc.).

  • Calculation of Atom % D: The atom percent deuterium is calculated using the following formula:

    Atom % D = [ (Σ (n * Iₙ)) / (11 * Σ Iₙ) ] * 100

    Where:

    • n is the number of deuterium atoms in an isotopologue.

    • Iₙ is the intensity of the isotopologue with n deuterium atoms.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly a combination of ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.

Principle:

¹H NMR is used to quantify the remaining protons at each position in the molecule. The absence or significant reduction of a signal at a specific chemical shift indicates successful deuteration at that site. ²H NMR directly detects the deuterium nuclei, providing a complementary analysis.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes and deuterated solvents for locking (e.g., CDCl₃, DMSO-d₆)

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent. A known amount of an internal standard with a distinct NMR signal can be added for quantitative analysis.

  • ¹H NMR Acquisition: A quantitative ¹H NMR spectrum is acquired. The integration of the residual proton signals is compared to the integration of the internal standard.

  • ²H NMR Acquisition: A ²H NMR spectrum is acquired to confirm the presence of deuterium at the expected positions.

  • Data Analysis and Calculation: The degree of deuteration at each position is calculated by comparing the integral of the residual proton signal to the expected integral for a non-deuterated molecule. The overall isotopic purity is then calculated by averaging the deuteration levels across all positions.

Analytical_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Sample Prepare Dilute Solution MS_Acquire Acquire High-Resolution Mass Spectrum MS_Sample->MS_Acquire MS_Analyze Analyze Isotopic Cluster of Molecular Ion MS_Acquire->MS_Analyze MS_Calculate Calculate Atom % D from Isotopologue Distribution MS_Analyze->MS_Calculate NMR_Sample Prepare NMR Sample with Internal Standard NMR_Acquire_H1 Acquire Quantitative ¹H NMR Spectrum NMR_Sample->NMR_Acquire_H1 NMR_Acquire_H2 Acquire ²H NMR Spectrum NMR_Sample->NMR_Acquire_H2 NMR_Analyze Integrate Residual Proton Signals & Compare to Standard NMR_Acquire_H1->NMR_Analyze NMR_Acquire_H2->NMR_Analyze NMR_Calculate Calculate Positional and Overall Isotopic Purity NMR_Analyze->NMR_Calculate Start Sample: this compound Start->MS_Sample Start->NMR_Sample

Analytical workflow for isotopic purity determination.

Applications in Drug Development

The high isotopic purity of this compound makes it an excellent internal standard for mass spectrometry-based bioanalytical assays. Its use allows for the accurate quantification of the non-deuterated form in complex biological matrices such as plasma and urine. The significant mass difference between the deuterated standard and the analyte minimizes the risk of isotopic cross-talk, leading to more reliable and robust analytical methods. Furthermore, understanding the metabolic fate of 2-Amino-2-methyl-1-propanol is crucial in drug formulation and safety assessment, and studies involving its deuterated analog can provide valuable insights into its metabolic pathways.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that dictate its suitability for use in demanding applications within the pharmaceutical industry. A thorough understanding of the methods used for its synthesis and the analytical techniques employed for its characterization is essential for researchers and scientists. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive toolkit for the verification of isotopic purity, ensuring the quality and reliability of this important deuterated compound in drug development and bioanalytical research.

Physical properties of 2-Amino-2-methyl-1-propanol-d11 (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of the deuterated compound 2-Amino-2-methyl-1-propanol-d11. This document also includes data for the non-deuterated parent compound, 2-Amino-2-methyl-1-propanol, for comparative purposes. Detailed experimental methodologies for determining these physical constants are also provided.

Core Physical Properties

The melting and boiling points are fundamental physical constants used to identify and assess the purity of a compound. The data for 2-Amino-2-methyl-1-propanol and its deuterated isotopologue are summarized below.

Data Presentation
CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Amino-2-methyl-1-propanolC₄H₁₁NO89.1424 - 31165
This compoundC₄D₁₁NO100.2124 - 28165

Note: The reported values for melting and boiling points can vary slightly between different sources due to experimental conditions.

Experimental Protocols

The determination of melting and boiling points is a routine procedure in chemical analysis. The following are standard methodologies for obtaining these values.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperature range over which the substance melts is observed and recorded. A pure crystalline solid will typically exhibit a sharp melting point, melting over a narrow range of 1-2°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle (for pulverizing the sample)

  • Heating oil (for Thiele tube method)

Procedure:

  • Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heating.

  • Packing the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement with a Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

  • Measurement with a Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a Thiele tube containing heating oil. The side arm of the Thiele tube is heated gently, which creates convection currents that ensure uniform temperature distribution. The melting range is observed and recorded as described above.

Boiling Point Determination: Distillation Method

For a sufficient quantity of a liquid sample, the boiling point can be accurately determined by distillation.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. During distillation, the liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Setup: The distillation apparatus is assembled. The liquid sample, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.

  • Heating: The flask is heated, and the liquid is brought to a boil.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the measured temperature is that of the vapor distilling into the condenser.

  • Recording the Boiling Point: The temperature is recorded when it becomes constant, while the liquid is boiling and the vapor is condensing in the condenser. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Visualizations

Logical Workflow for Physical Property Determination

G cluster_0 Physical Characterization Workflow A Obtain Pure Sample B Determine Physical State (Solid or Liquid at RT) A->B C Melting Point Determination B->C Solid D Boiling Point Determination B->D Liquid E Record Data and Compare with Literature Values C->E D->E

Caption: Workflow for determining the physical properties of a chemical sample.

2-Amino-2-methyl-1-propanol-d11 safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 2-Amino-2-methyl-1-propanol-d11

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The safety data presented is primarily for the non-deuterated parent compound, 2-Amino-2-methyl-1-propanol, as specific comprehensive safety studies for the deuterated isotopologue are not widely available. The toxicological and chemical properties are expected to be nearly identical.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms β-Aminoisobutyl Alcohol-d11, AMP-d11[1]
CAS Number 1435933-80-4[2]
Molecular Formula C4D11NO[1]
Molecular Weight 100.22 g/mol (approximated)[1]

Hazard Identification

2-Amino-2-methyl-1-propanol is classified as a hazardous substance. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Signal Word: Danger [3]

GHS Pictograms:

  • alt text

  • alt text

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4][5]

  • H318: Causes serious eye damage.[3]

  • H319: Causes serious eye irritation.[2][4][5]

  • H412: Harmful to aquatic life with long lasting effects.[2][3][4]

Precautionary Statements:

  • Prevention:

    • P264: Wash skin thoroughly after handling.[2]

    • P273: Avoid release to the environment.[2][3][4]

    • P280: Wear protective gloves/ eye protection/ face protection.[2][3]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]

    • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]

  • Disposal:

    • P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Physical and Chemical Properties

The following data is for the non-deuterated 2-Amino-2-methyl-1-propanol.

PropertyValue
Appearance Crystalline mass or colorless liquid.[6]
Melting Point 24 - 28 °C (75 - 82 °F)[2]
Boiling Point 165 °C (329 °F) at 760 mmHg[7]
Flash Point 80 °C (176 °F) - closed cup[7]
Density 0.934 g/cm³ at 25 °C
Solubility Miscible with water and soluble in alcohols.[6][8]
pH 11.3 (0.1 M aqueous solution)[6][8]
Vapor Pressure 1.33 hPa at 20 °C[7]
Vapor Density 3.0 (Air = 1)[6][9]

Toxicological Information

  • Acute Toxicity:

    • LD50 Oral (Rat): 2.9 g/kg[8]

    • LD50 Oral (Mouse): 2.15 g/kg[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4] Prolonged exposure may cause irritation due to alkalinity.[6]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3] The undiluted substance can cause eye corrosion.[10][11]

  • Other Health Effects: Inhalation may cause severe irritation and can be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[12][13] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]

Experimental Protocols and Handling

General Laboratory Handling Protocol

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

    • Ensure all equipment used when handling the product is grounded to prevent static discharge.[12]

    • Provide an eyewash station and safety shower in the immediate work area.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]

    • Skin Protection: Wear protective gloves (e.g., heavy rubber gloves) and a lab coat or suitable protective clothing.[4][12]

    • Respiratory Protection: If ventilation is inadequate or if working with aerosols or dust, wear a NIOSH-approved respirator.[3][4]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[4][7]

    • Do not breathe vapors or dust.[3][4]

    • Keep away from ignition sources such as open flames, hot surfaces, and sparks.[7]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][5]

    • Keep the container tightly closed.[2][4]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and metals.[5][7]

Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency Response a Review SDS b Don PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Work Area (Fume Hood, Grounded Equipment) b->c d Receive & Inspect Chemical c->d Start Work e Dispense Chemical (Avoid Inhalation & Contact) d->e f Perform Experiment e->f spill Spill Occurs e->spill exposure Exposure Occurs e->exposure g Decontaminate Equipment f->g Experiment Complete j Store in Cool, Dry, Well-Ventilated Area f->j Store Unused Chemical h Segregate Waste g->h i Dispose via Licensed Contractor h->i i->j Post-Disposal k Keep Container Tightly Closed j->k spill->i spill_1 Evacuate & Ventilate spill->spill_1 spill_2 Absorb with Inert Material spill->spill_2 spill_3 Collect in Sealed Container spill->spill_3 exp_1 Follow First Aid Measures exposure->exp_1 exp_2 Seek Medical Attention exposure->exp_2 spill_1->spill_2 spill_2->spill_3 spill_3->i exp_1->exp_2

References

Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-2-methyl-1-propanol (AMP), a sterically hindered primary amine, is a versatile compound with applications ranging from being a buffering agent in cosmetics to a key component in post-combustion CO2 capture technologies.[1][2] Its widespread use necessitates a thorough understanding of its degradation pathways under various environmental and industrial conditions. This technical guide provides a comprehensive theoretical and experimental overview of the atmospheric, thermal, and oxidative degradation of AMP, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this molecule or its derivatives.

Atmospheric Degradation: The OH-Initiated Pathway

The primary degradation route for 2-Amino-2-methyl-1-propanol in the atmosphere is initiated by hydroxyl (OH) radicals.[1][2] This process is predominantly driven by hydrogen abstraction from the AMP molecule, leading to the formation of various reactive intermediates and subsequent degradation products.

Reaction Kinetics and Mechanism

The reaction between AMP and OH radicals proceeds with a experimentally determined rate coefficient of k_exp,300K = 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. Theoretical calculations have aligned with this, providing a temperature-dependent rate equation of k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹.[1][2]

The initial step of the degradation is hydrogen abstraction, which can occur at three main sites on the AMP molecule: the methyl (-CH₃) groups, the methylene (-CH₂-) group, and the amino (-NH₂) group. Abstraction from the hydroxyl (-OH) group is considered negligible under atmospheric conditions.[1][2] Theoretical and experimental studies have determined the branching ratios for these abstraction pathways, highlighting the dominance of the methylene group as the primary reaction site.[1][2]

Abstraction SiteTheoretical Branching Ratio (%)Experimental Branching Ratio (%)
-CH₂- group>7070
-NH₂ group5-2024
-CH₃ groups5-106

Table 1: Branching ratios for the OH-initiated hydrogen abstraction from 2-Amino-2-methyl-1-propanol.[1][2]

Degradation Products

The radicals formed after hydrogen abstraction react further with atmospheric oxygen (O₂) to produce a range of gas-phase products. The major and minor products identified from these reactions are summarized below.

Product CategoryCompound NameChemical Formula
Major Gas-Phase Product 2-amino-2-methylpropanalCH₃C(NH₂)(CH₃)CHO
Minor Primary Products Propan-2-imine(CH₃)₂C=NH
2-iminopropanol(CH₃)(CH₂OH)C=NH
AcetamideCH₃C(O)NH₂
FormaldehydeCH₂O
2-methyl-2-(nitroamino)-1-propanol (Nitramine)CH₃C(CH₃)(NHNO₂)CH₂OH

Table 2: Major and minor products of the OH-initiated atmospheric degradation of 2-Amino-2-methyl-1-propanol.[1][2]

It is noteworthy that experimental evidence does not suggest the formation of nitrosamines during this degradation pathway.[1][2]

Experimental Protocol: Atmospheric Simulation Chamber

The study of AMP's atmospheric degradation is typically conducted in large atmospheric simulation chambers. A generalized protocol for such an experiment is as follows:

  • Chamber Preparation: The chamber is first flushed with purified air to establish a clean baseline environment.

  • Reactant Injection: A known concentration of 2-Amino-2-methyl-1-propanol is injected into the chamber and allowed to stabilize.

  • OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis of a precursor such as methyl nitrite (CH₃ONO) or nitrous acid (HONO) in the presence of NOx.

  • Initiation of Degradation: The chamber is irradiated with UV light to initiate the photolysis of the OH precursor and, consequently, the degradation of AMP.

  • Real-time Monitoring: The concentrations of AMP and its degradation products are monitored in real-time using advanced analytical techniques such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS).

  • Data Analysis: The temporal profiles of the reactants and products are analyzed to determine reaction rates and product yields.

Visualization of the Atmospheric Degradation Pathway

Atmospheric Degradation of AMP cluster_radicals Primary Radicals cluster_products Degradation Products AMP 2-Amino-2-methyl-1-propanol (AMP) H_abstraction H Abstraction AMP->H_abstraction >70% on -CH₂- OH OH Radical OH->H_abstraction CH2_radical •CH(OH)C(NH₂)(CH₃)₂ H_abstraction->CH2_radical NH_radical CH₂ (OH)C(N•H)(CH₃)₂ H_abstraction->NH_radical 5-20% CH3_radical CH₂(OH)C(NH₂)(CH₃)(•CH₂) H_abstraction->CH3_radical 5-10% O2 + O₂ CH2_radical->O2 NH_radical->O2 CH3_radical->O2 Major_Product 2-amino-2-methylpropanal (Major) O2->Major_Product Minor_Products Propan-2-imine 2-iminopropanol Acetamide Formaldehyde Nitramine O2->Minor_Products

Initial steps of the OH-initiated atmospheric degradation of AMP.

Thermal Degradation in Aqueous Solutions

In industrial applications such as CO2 capture, AMP is subjected to elevated temperatures, leading to thermal degradation. This process is distinct from atmospheric degradation and results in a different set of products.

Key Degradation Products

The primary product of the thermal degradation of AMP in the presence of CO₂ is 4,4-dimethyl-2-oxazolidinone (DMOZD).[3] Other significant products that have been identified include:

  • 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP)[3]

  • 4,4-dimethyl-1-hydroxy-tert-butyl-2-imidazolidinone (DM-HTBI)[3]

  • Ammonia

  • Acetone[3]

  • 3,4,4-trimethyl-2-oxazolidinone[3]

Product NameChemical Formula
4,4-dimethyl-2-oxazolidinone (DMOZD)C₅H₉NO₂
2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP)C₈H₂₀N₂O
4,4-dimethyl-1-hydroxy-tert-butyl-2-imidazolidinone (DM-HTBI)C₉H₁₈N₂O₂
AmmoniaNH₃
AcetoneC₃H₆O
3,4,4-trimethyl-2-oxazolidinoneC₆H₁₁NO₂

Table 3: Major products of the thermal degradation of 2-Amino-2-methyl-1-propanol.[3]

Experimental Protocol: Thermal Degradation Study

A typical experimental setup to investigate the thermal degradation of AMP involves the following steps:

  • Sample Preparation: An aqueous solution of AMP with a specific concentration is prepared. For studies relevant to CO2 capture, the solution is often pre-loaded with a certain amount of CO₂.

  • Reactor Setup: The AMP solution is placed in a high-pressure, high-temperature reactor, often made of stainless steel to withstand the experimental conditions.

  • Heating and Incubation: The reactor is heated to the desired temperature (e.g., 120-150°C) and maintained for a specific duration.

  • Sampling: Samples of the solution are taken at different time intervals to monitor the progress of the degradation.

  • Analysis: The samples are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the degradation products.

Visualization of the Thermal Degradation Workflow

Thermal Degradation Workflow start Start prep Prepare Aqueous AMP Solution (with or without CO₂) start->prep load Load Solution into High-Pressure Reactor prep->load heat Heat to 120-150°C and Maintain load->heat sample Collect Samples at Time Intervals heat->sample analyze Analyze Samples using GC-MS and LC-MS sample->analyze results Identify and Quantify Degradation Products analyze->results end End results->end

A generalized workflow for a thermal degradation experiment.

Oxidative Degradation in Aqueous Solutions

The presence of oxygen in industrial processes like CO2 capture can lead to the oxidative degradation of AMP, which is another significant pathway for solvent loss.

Key Degradation Products

The oxidative degradation of AMP yields a different set of products compared to thermal and atmospheric degradation. The main products identified are:

  • Ammonia

  • 2,4-Lutidine

  • 4,4-dimethyl-2-oxazolidinone (DMOZD)

  • Formic acid

  • N-(2-hydroxy-1,1-dimethylethyl)glycine

  • Formaldehyde

Product NameChemical Formula
AmmoniaNH₃
2,4-LutidineC₇H₉N
4,4-dimethyl-2-oxazolidinone (DMOZD)C₅H₉NO₂
Formic AcidHCOOH
N-(2-hydroxy-1,1-dimethylethyl)glycineC₆H₁₃NO₃
FormaldehydeCH₂O

Table 4: Major products of the oxidative degradation of 2-Amino-2-methyl-1-propanol.[3]

Experimental Protocol: Oxidative Degradation Study

The experimental investigation of AMP's oxidative degradation typically follows this procedure:

  • Solvent Preparation: An aqueous solution of AMP is prepared at a specific concentration.

  • Reactor Setup: The solution is placed in a temperature-controlled reactor equipped with a gas inlet for oxygen or an oxygen-containing gas mixture.

  • Oxygen Introduction: A continuous flow of oxygen or air is bubbled through the solution to initiate and sustain the oxidative degradation process.

  • Temperature Control: The reactor is maintained at a constant temperature, relevant to the industrial process being simulated.

  • Sampling: Aliquots of the solution are withdrawn at regular intervals.

  • Product Analysis: The collected samples are analyzed using analytical techniques such as Ion Chromatography (IC) for ionic species and GC-MS for organic compounds to identify and quantify the degradation products.

Visualization of the Oxidative Degradation Logical Relationship

Oxidative Degradation Logic cluster_conditions Reaction Conditions cluster_products_ox Degradation Products AMP_sol Aqueous AMP Solution Reaction Oxidative Degradation AMP_sol->Reaction Oxygen Presence of Oxygen (O₂) Oxygen->Reaction Temp Elevated Temperature Temp->Reaction Products Ammonia 2,4-Lutidine DMOZD Formic Acid ... Reaction->Products

Logical relationship of factors leading to oxidative degradation products.

Conclusion

The degradation of 2-Amino-2-methyl-1-propanol is a complex process that is highly dependent on the surrounding environmental and operational conditions. In the atmosphere, it is primarily degraded by OH radicals through a hydrogen abstraction mechanism, leading to the formation of aldehydes and imines. Under thermal stress, particularly in the presence of CO₂, AMP degrades to form cyclic compounds like DMOZD. In contrast, oxidative degradation in aqueous solutions yields a mixture of smaller molecules, including ammonia, formic acid, and aromatic compounds.

A thorough understanding of these distinct degradation pathways and their resulting products is crucial for assessing the environmental impact of AMP, ensuring its stability in industrial applications, and for the development of new, more robust molecules in fields such as drug development where amino alcohol moieties are common. The experimental protocols and data presented in this guide provide a solid foundation for further research and application-specific studies.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis Using 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-2-methyl-1-propanol-d11 as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as pharmacokinetics, therapeutic drug monitoring, and metabolic profiling.

Introduction

This compound is a deuterium-labeled isotopologue of 2-amino-2-methyl-1-propanol. Stable isotope-labeled compounds are ideal internal standards for mass spectrometry-based quantification.[1][2][3] They exhibit similar physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by their mass-to-charge ratio (m/z).[4] This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to robust and reliable quantification.[5] This document will focus on the application of this compound as an internal standard for the quantification of structurally similar compounds, using the analysis of Fingolimod in biological matrices as a representative example.

Application: Quantitative Analysis of Fingolimod in Human Plasma

Fingolimod is an immunomodulating drug used in the treatment of multiple sclerosis. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies and therapeutic drug management. The following protocol outlines a validated LC-MS/MS method for the quantification of fingolimod in human plasma using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Fingolimod hydrochloride (Reference Standard)

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Standard Solutions Preparation

  • Fingolimod Stock Solution (1 mg/mL): Accurately weigh and dissolve fingolimod hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fingolimod stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation

The protein precipitation method is a common and effective technique for extracting small molecules from plasma samples.[6]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Fingolimod: m/z 308.3 → 255.2; this compound: m/z 101.2 → 73.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7]

Quantitative Data Summary

The following tables present representative data from a method validation study for the quantification of fingolimod in human plasma using this compound as an internal standard.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Fingolimod0.1 - 200y = 0.025x + 0.003> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
LLOQ0.10.098 ± 0.01198.011.2
Low0.30.291 ± 0.02597.08.6
Medium1010.3 ± 0.5103.04.9
High150145.5 ± 7.397.05.0

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low0.395.288.5
High15098.191.2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of a target analyte using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Report Generate Report Quantification->Report

LC-MS/MS analytical workflow.

Logical Relationship of Internal Standard Method

The diagram below outlines the logical principle of using a stable isotope-labeled internal standard for accurate quantification.

internal_standard_logic Analyte Analyte in Sample Sample_Prep Sample Preparation Steps (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (IS) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Injection, Ionization, Detection) Sample_Prep->LC_MS_Analysis Processed Sample Analyte_Response Analyte Signal (Area) LC_MS_Analysis->Analyte_Response IS_Response IS Signal (Area) LC_MS_Analysis->IS_Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Final_Concentration Accurate Analyte Concentration Calibration_Curve->Final_Concentration

Internal standard quantification logic.

References

Application Note: Quantitative Analysis of Amino Alcohols in Human Plasma by Isotope Dilution Mass Spectrometry using 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of small amino alcohols in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The protocol utilizes 2-Amino-2-methyl-1-propanol-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for various applications, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1] By introducing a known amount of a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard, IDMS can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[2] Deuterated internal standards are commonly used in LC-MS/MS assays to improve data quality by correcting for analyte loss during sample processing and for fluctuations in ionization efficiency.[3]

2-Amino-2-methyl-1-propanol is a small, polar amino alcohol.[4] Its deuterated form, this compound, serves as an excellent internal standard for the quantification of other small polar amines and amino alcohols in complex biological matrices.[5][6][7] This application note provides a detailed protocol for the quantification of a representative amino alcohol in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the SIL-IS.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Analyte of interest (e.g., another small amino alcohol)

    • This compound (SIL-IS)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

  • Spiking of Internal Standard: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Analyte (Example)To be determinedTo be determined0.05To be optimizedTo be optimized
This compound101.270.20.052515

Note: The MRM transitions for the specific analyte of interest need to be determined by direct infusion and optimization.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables provide examples of how to present calibration curve data and sample quantification results.

Table 4: Calibration Curve Data

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0121.05105.0
50.0614.9599.0
100.12510.2102.0
500.63051.5103.0
1001.2499.899.8
5006.1549599.0
100012.31010101.0

Table 5: Sample Quantification Results

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)QC Level
Blank0.000Not Detected-
LQC0.0352.9Low
MQC0.31025.5Medium
HQC3.05248High
Unknown 10.15812.9-
Unknown 21.89153.2-

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 10 µL of This compound plasma->add_is precip Add 200 µL Cold Acetonitrile (0.1% Formic Acid) add_is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Experimental workflow for the IDMS quantification of amino alcohols.

Principle of Isotope Dilution Mass Spectrometry

idms_principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_mixture Sample + IS Mixture cluster_ms Mass Spectrometry cluster_quant Quantification analyte Unknown Amount of Analyte (A) mixture Mixture of A and A* analyte->mixture is Known Amount of Isotope-Labeled IS (A*) is->mixture ms Measure Ratio of A to A* mixture->ms calc Calculate Initial Amount of Analyte (A) ms->calc

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry.

References

Application Note: Quantification of 2-Amino-2-methyl-1-propanol in Human Plasma using a Deuterated Analog by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1-propanol (AMP), a primary alkanolamine, is utilized in various industrial and pharmaceutical applications, primarily as a pH-adjusting agent and an emulsifier. Its presence in numerous consumer products necessitates sensitive and selective analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and exposure assessment studies. The use of a stable isotope-labeled internal standard, such as its deuterated analog 2-Amino-2-methyl-1-propanol-d11 (AMP-d11), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This application note provides a detailed protocol for the quantification of AMP in human plasma using AMP-d11 as an internal standard. The described method is intended to be a robust, accurate, and precise assay suitable for regulated bioanalytical studies.

Experimental Workflow

Experimental Workflow for AMP Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Add AMP-d11 Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into UPLC System reconstitution->injection chromatography Chromatographic Separation (HILIC Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM) ionization->mass_analysis peak_integration Peak Integration mass_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of AMP calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of 2-Amino-2-methyl-1-propanol (AMP) in human plasma.

Experimental Protocols

Materials and Reagents
  • 2-Amino-2-methyl-1-propanol (AMP), analytical standard grade (≥99% purity)

  • This compound (AMP-d11), (≥98% isotopic purity)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Instrumentation
  • A validated UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Samples

Stock Solutions (1 mg/mL):

  • Prepare stock solutions of AMP and AMP-d11 by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions:

  • Prepare serial dilutions of the AMP stock solution with 50% methanol in water to create calibration standards.

  • Prepare a working solution of the internal standard (AMP-d11) at a concentration of 100 ng/mL in 50% methanol.

Calibration Standards and Quality Control (QC) Samples:

  • Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the AMP-d11 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase B.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 95
    2.0 70
    2.1 95

    | 3.0 | 95 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
    AMP 90.1 72.1 0.05 20 15

    | AMP-d11 | 101.2 | 78.1 | 0.05 | 20 | 15 |

Data Presentation

Calibration Curve

The calibration curve for AMP in human plasma was constructed by plotting the peak area ratio of AMP to AMP-d11 against the nominal concentration of AMP. A linear regression with a weighting factor of 1/x² was used.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels on three different days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 15.0± 15.0≤ 15.0± 15.0
Low QC3≤ 10.0± 10.0≤ 10.0± 10.0
Mid QC100≤ 10.0± 10.0≤ 10.0± 10.0
High QC800≤ 10.0± 10.0≤ 10.0± 10.0
Method Sensitivity and Matrix Effect
ParameterResult
Lower Limit of Quantification (LLOQ)1 ng/mL
Matrix EffectMinimal to no significant matrix effect observed
Recovery> 85%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 2-Amino-2-methyl-1-propanol in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies in drug development and clinical research. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

Application Note: Quantitative Analysis of 2-Amino-2-methyl-1-propanol in Human Plasma using a d11-Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-Amino-2-methyl-1-propanol (AMP) in human plasma. The analytical method employs a simple protein precipitation extraction procedure and utilizes 2-Amino-2-methyl-1-propanol-d11 (d11-AMP) as a stable isotope-labeled internal standard to ensure accuracy and precision. Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of AMP.

Introduction

2-Amino-2-methyl-1-propanol (AMP) is an organic compound used in various industrial and pharmaceutical applications. It serves as a buffer, an emulsifying agent, and a precursor in the synthesis of various chemical compounds. Given its potential for human exposure and its use in pharmaceutical formulations, a reliable method for its quantification in biological matrices is essential for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as d11-AMP, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby providing high-quality quantitative data.[1][2] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of AMP in human plasma.

Experimental

Materials and Reagents
  • 2-Amino-2-methyl-1-propanol (AMP), analytical standard grade

  • This compound (d11-AMP), as internal standard (IS)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of AMP.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

A gradient elution may be optimized for better separation.

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • AMP: To be determined based on parent and product ions.

    • d11-AMP: To be determined based on parent and product ions.

  • Source Temperature: 500 °C

  • Ion Spray Voltage: 5500 V

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of AMP from plasma.[3][4][5]

  • Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortexing: Vortex the thawed samples to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the d11-AMP internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

Data Presentation

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of AMP to d11-AMP against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
2502.950
5005.900
100011.800
Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC34.5102.35.1101.5
Mid QC803.198.83.899.2
High QC8002.5101.12.9100.7

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add d11-AMP IS (20 µL) sample->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18) inject->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (AMP/d11-AMP) integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Workflow for AMP analysis in plasma.

Detailed Protocols

Preparation of Stock and Working Solutions
  • AMP Stock Solution (1 mg/mL): Accurately weigh 10 mg of AMP and dissolve it in 10 mL of methanol.

  • d11-AMP Stock Solution (1 mg/mL): Accurately weigh 1 mg of d11-AMP and dissolve it in 1 mL of methanol.

  • AMP Working Solutions: Prepare serial dilutions of the AMP stock solution in 50% methanol to create working solutions for calibration standards and quality controls.

  • d11-AMP Working Solution (100 ng/mL): Dilute the d11-AMP stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Spike blank human plasma with the appropriate AMP working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL).

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Logical Relationship of Quantitation

quantitation_logic cluster_measurement Instrument Measurement cluster_calculation Calculation cluster_result Final Result amp_peak AMP Peak Area peak_ratio Peak Area Ratio (AMP / d11-AMP) amp_peak->peak_ratio is_peak d11-AMP Peak Area is_peak->peak_ratio calibration_curve Calibration Curve y = mx + c peak_ratio->calibration_curve final_conc AMP Concentration (ng/mL) calibration_curve->final_conc

References

Application Notes: Quantitative Analysis of 2-Amino-2-methyl-1-propanol in Environmental Water Samples using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-2-methyl-1-propanol (AMP) is a versatile organic compound utilized in a variety of industrial and consumer applications, including as a pigment dispersant in water-based paints, a corrosion inhibitor in metalworking fluids, a neutralizing agent in personal care products, and a component in the synthesis of pharmaceuticals and other chemicals. Its widespread use raises the potential for its release into the environment through industrial wastewater discharges and other sources. Due to its high polarity and water solubility, AMP is likely to be found in aqueous environmental matrices.

Accurate and sensitive quantification of AMP in environmental samples is crucial for monitoring its environmental fate and assessing potential ecological impacts. This application note describes a robust and sensitive analytical method for the determination of AMP in environmental water samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, employing 2-Amino-2-methyl-1-propanol-d11 (AMP-d11) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

The method involves the direct analysis of water samples after minimal sample preparation. The use of a stable isotope-labeled internal standard, AMP-d11, which is chemically identical to the analyte of interest, allows for accurate quantification. AMP-d11 is added to the sample at a known concentration at the beginning of the analytical process. It co-elutes with the native AMP and experiences the same potential for loss during sample handling and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, these variations can be effectively compensated for, leading to highly reliable quantitative results.

Experimental Protocols

Sample Preparation (for Aqueous Samples)
  • Sample Collection: Collect water samples in clean, pre-rinsed glass or polypropylene bottles.

  • Filtration: If the sample contains suspended solids, filter it through a 0.45 µm syringe filter to prevent clogging of the analytical column.

  • Internal Standard Spiking: To a 1.0 mL aliquot of the water sample, add 10 µL of a 1.0 µg/mL solution of this compound in methanol.

  • Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.

  • Transfer: Transfer the sample to an autosampler vial for LC-MS/MS analysis. For samples with expected high concentrations of AMP, a dilution step with ultrapure water may be necessary.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-pHILIC, 150 mm x 2.1 mm, 5 µm) is recommended for the retention of polar compounds like AMP.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Amino-2-methyl-1-propanol (AMP):

      • Precursor Ion (Q1): m/z 90.1

      • Product Ion (Q3): m/z 72.1 (quantifier), m/z 57.1 (qualifier)

    • This compound (AMP-d11):

      • Precursor Ion (Q1): m/z 101.2

      • Product Ion (Q3): m/z 79.2

Data Presentation

The following table summarizes representative quantitative data for the analysis of short-chain amines in aqueous matrices using LC-MS/MS with deuterated internal standards. This data is analogous to what can be expected for the analysis of 2-Amino-2-methyl-1-propanol using the described method.

ParameterRepresentative ValueReference
Limit of Detection (LOD) 0.1 - 1.0 µg/L[1][2]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L[1][2]
Linearity (R²) > 0.99[1][2]
Recovery 85 - 115%[1][2]
Precision (RSD) < 15%[1][2]

Note: The values presented are typical for the analysis of similar polar amines in water and should be established for 2-Amino-2-methyl-1-propanol during method validation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Water Sample Collection filtration 2. Filtration (0.45 µm) sample_collection->filtration If solids present spiking 3. Spiking with AMP-d11 Internal Standard filtration->spiking mixing 4. Vortex Mixing spiking->mixing transfer 5. Transfer to Autosampler Vial mixing->transfer lc_separation 6. LC Separation (HILIC Column) transfer->lc_separation ms_detection 7. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification 8. Quantification (Ratio of AMP to AMP-d11) ms_detection->quantification reporting 9. Result Reporting quantification->reporting

Caption: Experimental workflow for the analysis of AMP in water.

signaling_pathway cluster_logic Logical Relationship of Isotope Dilution Analyte AMP (Unknown Concentration) SamplePrep Sample Preparation (e.g., extraction, cleanup) Analyte->SamplePrep IS AMP-d11 (Known Concentration) IS->SamplePrep LCMS LC-MS/MS Analysis (Ionization, Detection) SamplePrep->LCMS Ratio Measured Ratio (AMP Signal / AMP-d11 Signal) LCMS->Ratio FinalConc Accurate Concentration of AMP Ratio->FinalConc

Caption: Principle of isotope dilution for accurate quantification.

References

Troubleshooting & Optimization

Troubleshooting inconsistent internal standard response with 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of 2-Amino-2-methyl-1-propanol-d11 as an internal standard in LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 2-Amino-2-methyl-1-propanol. Stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.

Q2: What are the most common causes of inconsistent response for this compound?

The most frequent culprits for variability in the internal standard (IS) signal include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with the IS and either suppress or enhance its ionization in the mass spectrometer.

  • Inconsistent Sample Preparation: Errors in pipetting, extraction inefficiencies, or sample dilution can lead to variable concentrations of the IS across samples.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with interfering substances can all impact the consistency of the IS response.

  • Instability of the Internal Standard: Degradation of this compound in the sample matrix or stock solutions can lead to a decreasing signal over time.

  • Mass Spectrometer Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal for both the analyte and the IS.

Q3: How can I determine if matrix effects are causing the inconsistent response of my this compound?

A common method to assess matrix effects is to compare the response of the internal standard in a neat solution (e.g., mobile phase) versus its response in an extracted blank matrix sample. A significant difference in the peak area suggests the presence of matrix effects.

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent Internal Standard Peak Areas

This guide will walk you through a systematic approach to identifying the root cause of variability in your this compound signal.

Step 1: Review Your Data

Analyze the peak areas of the internal standard across a batch of samples. Look for trends:

  • Random Fluctuation: High variability with no clear pattern may indicate inconsistent sample preparation.

  • Gradual Decrease: A steady drop in signal could point to source contamination or instability of the IS.

  • Abrupt Changes: Sudden drops or spikes in signal might be due to an issue with the autosampler or a specific sample.

  • Correlation with Analyte Concentration: If the IS signal changes as the analyte concentration increases, this could be a sign of ion suppression competition between the analyte and the IS.

Step 2: Isolate the Problem

Use the following flowchart to narrow down the potential cause:

Troubleshooting_Flowchart Troubleshooting Inconsistent IS Response A Start: Inconsistent IS Peak Area B Review Data: Any Trends? A->B C Random Fluctuation B->C Random D Gradual Decrease B->D Gradual E Abrupt Changes B->E Abrupt F Correlated with Analyte Conc. B->F Correlated G Investigate Sample Preparation: - Pipetting Accuracy - Extraction Consistency - Dilution Errors C->G H Investigate: - MS Source Contamination - IS Stability in Matrix/Solvent D->H I Investigate: - Autosampler Performance - Specific Problematic Sample E->I J Investigate Ion Suppression: - Matrix Effects - Analyte/IS Competition F->J K Solution: - Retrain on Pipetting - Optimize Extraction - Verify Dilutions G->K L Solution: - Clean MS Source - Perform Stability Studies H->L M Solution: - Service Autosampler - Re-extract Problem Sample I->M N Solution: - Improve Sample Cleanup - Modify Chromatography J->N

Caption: A flowchart to diagnose inconsistent internal standard response.

Guide 2: Mitigating Matrix Effects

If you suspect matrix effects are the issue, here are some strategies to mitigate them:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use a more selective SPE sorbent to remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analyte and IS.

    • Protein Precipitation (PPT): While fast, PPT is the least clean sample preparation technique. If used, consider a subsequent clean-up step.

  • Optimize Chromatography:

    • Change Column Chemistry: Switch to a different stationary phase (e.g., HILIC for polar compounds) to separate the analyte and IS from co-eluting matrix components.

    • Modify Mobile Phase: Adjusting the pH or organic content of the mobile phase can alter the retention of interfering compounds.

    • Gradient Elution: Employ a gradient that effectively separates the analytes of interest from the bulk of the matrix components, which often elute early in the run.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol outlines a standard procedure to quantify the extent of matrix effects on the this compound internal standard.

Objective: To determine the matrix factor (MF) for this compound in the biological matrix of interest.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • Neat solution (e.g., mobile phase or reconstitution solvent)

  • LC-MS/MS system

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Aqueous Standard): Spike the neat solution with this compound at the concentration used in your assay.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation method. Spike the extracted matrix with this compound at the same concentration as in Set A.

  • Analyze the Samples:

    • Inject both sets of samples onto the LC-MS/MS system and record the peak area of the internal standard.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • To assess if the IS effectively compensates for matrix effects on the analyte, an IS-normalized MF can be calculated if you also spike the analyte into both sets.

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.

Data Presentation

Table 1: Example Matrix Factor Calculation for this compound in Human Plasma

Matrix LotPeak Area in Neat Solution (Set A)Peak Area in Extracted Plasma (Set B)Matrix Factor (MF)
11,250,000980,0000.78
21,265,000950,0000.75
31,240,0001,010,0000.81
41,255,000995,0000.79
51,230,000965,0000.78
61,270,0001,020,0000.80
Mean 1,251,667 986,667 0.79
%CV 1.1% 2.7% 2.9%

In this example, the average Matrix Factor of 0.79 indicates that, on average, there is a 21% ion suppression for this compound in this human plasma matrix under the tested conditions.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting inconsistent internal standard response, focusing on the initial steps of data analysis and problem isolation.

logical_relationship cluster_0 Initial Observation cluster_1 Data Review & Pattern Recognition cluster_2 Hypothesis Generation cluster_3 Actionable Troubleshooting Steps A Inconsistent IS Response Observed B Analyze IS Peak Area Trend Across Batch A->B C Random Variation B->C D Systematic Drift (Up or Down) B->D E Sudden Signal Loss/Gain B->E F Sample Prep Inconsistency? C->F G Instrumental Drift or Contamination? D->G H Autosampler/Injection Issue? E->H I Review Pipetting and Extraction Procedures F->I J Check System Suitability & Clean MS Source G->J K Inspect Autosampler, Vials, and Septa H->K

Caption: Logical workflow for troubleshooting inconsistent IS response.

Technical Support Center: Matrix Effects on 2-Amino-2-methyl-1-propanol-d11 (AMP-d11) Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-Amino-2-methyl-1-propanol-d11 (AMP-d11) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my AMP-d11 signal?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, AMP-d11).[1] These components can include salts, lipids, proteins, and other endogenous molecules from biological samples like plasma, urine, or tissue homogenates.[1] Matrix effects occur when these co-eluting components interfere with the ionization of AMP-d11 in the mass spectrometer's ion source, leading to either a suppressed (decreased) or enhanced (increased) signal. This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.

Q2: I'm observing a lower than expected signal for AMP-d11 in my plasma samples compared to my standards in a pure solvent. What could be the cause?

A2: This phenomenon is likely due to ion suppression, a common type of matrix effect.[1] Components in the plasma extract that co-elute with your AMP-d11 analyte can compete for ionization, reducing the number of AMP-d11 ions that reach the detector. Phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples.

Q3: Can matrix effects vary between different biological matrices?

A3: Yes, the nature and extent of matrix effects are highly dependent on the biological matrix being analyzed. Plasma is known for its complexity and the presence of phospholipids and proteins that can cause significant ion suppression. Urine can contain high concentrations of salts and urea, which may also interfere with ionization. Tissue homogenates will have their own unique set of interfering compounds depending on the tissue type.

Q4: How can I confirm that the signal variability I'm seeing is due to matrix effects?

A4: A common method to assess matrix effects is the post-extraction addition method. In this experiment, you compare the peak area of AMP-d11 in a standard solution prepared in a pure solvent to the peak area of AMP-d11 spiked into a blank matrix extract (a sample of the same biological matrix that does not contain the analyte). A significant difference in the peak areas indicates the presence of matrix effects. A value less than 100% for the matrix effect calculation points to ion suppression, while a value greater than 100% indicates ion enhancement.

Q5: My deuterated internal standard (AMP-d11) is supposed to compensate for matrix effects. Why am I still seeing issues with accuracy and precision?

A5: While a stable isotope-labeled internal standard like AMP-d11 is the best tool to compensate for matrix effects, its effectiveness can be compromised under certain conditions. If the ion suppression is severe, the signal for both the analyte and the internal standard can be reduced to a point where the measurement is no longer reliable, affecting precision. Furthermore, if the matrix effect is not uniform across all samples, the internal standard may not be able to fully correct for the variability. It is also crucial to ensure that the internal standard is added early in the sample preparation process to experience the same processing as the analyte.

Troubleshooting Guides

Issue 1: Poor Signal Response and High Variability for AMP-d11 in Plasma Samples

This is a common issue often attributed to significant ion suppression from the complex plasma matrix.

Troubleshooting Workflow:

A Start: Poor AMP-d11 Signal in Plasma B Assess Matrix Effect (Post-Extraction Addition) A->B C Significant Ion Suppression Detected? B->C D Optimize Sample Preparation C->D Yes H No Significant Suppression (Check Instrument Performance) C->H No E Improve Chromatographic Separation D->E F Evaluate Alternative Ionization Technique E->F G End: Improved Signal and Reproducibility F->G

Troubleshooting Steps for Poor Signal

Step 1: Quantify the Matrix Effect

  • Action: Perform a post-extraction addition experiment as described in the FAQs.

  • Expected Outcome: This will confirm and quantify the degree of ion suppression.

Step 2: Optimize Sample Preparation

  • Rationale: The most effective way to combat matrix effects is to remove the interfering components before analysis.

  • Action:

    • If you are using Protein Precipitation (PPT) , consider switching from methanol to acetonitrile, as acetonitrile is often more effective at removing phospholipids.

    • Implement a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

Step 3: Improve Chromatographic Separation

  • Rationale: Separating AMP-d11 from co-eluting matrix components can reduce ion suppression.

  • Action:

    • Modify the gradient elution profile to better resolve the AMP-d11 peak.

    • Consider using a different stationary phase, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be effective for retaining and separating polar compounds like AMP-d11 from less polar matrix components.

Step 4: Evaluate Alternative Ionization Techniques

  • Rationale: Different ionization techniques have varying susceptibilities to matrix effects.

  • Action: If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less prone to ion suppression from non-volatile matrix components.

Issue 2: Inconsistent Internal Standard (AMP-d11) Response Across a Batch

Inconsistent internal standard response can lead to poor precision and inaccurate quantification.

Troubleshooting Workflow:

A Start: Inconsistent IS Response B Review Sample Preparation Procedure A->B C Check for Differential Matrix Effects B->C D Investigate Potential for Carryover C->D E End: Consistent IS Response D->E

Troubleshooting Steps for Inconsistent IS

Step 1: Review the Sample Preparation Procedure

  • Action: Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration and at the very beginning of the sample preparation workflow. Verify the accuracy and precision of the pipetting steps.

Step 2: Investigate Differential Matrix Effects

  • Rationale: The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression.

  • Action: Analyze the internal standard response in individual blank matrix samples. A wide variation in the IS peak area suggests that differential matrix effects are occurring. A more effective sample cleanup method may be required.

Step 3: Check for Carryover

  • Rationale: If a high concentration sample is followed by a low concentration sample, carryover from the injector or column can affect the internal standard response in the subsequent injection.

  • Action: Inject a blank solvent after a high concentration standard to check for the presence of the internal standard peak. If carryover is observed, optimize the injector wash procedure and/or the chromatographic gradient.

Quantitative Data Summary

The following tables provide illustrative data on the expected matrix effects for AMP-d11 in different biological matrices and with various sample preparation techniques. This data is hypothetical and based on typical values observed for small polar molecules in bioanalysis. Actual results may vary.

Table 1: Illustrative Matrix Effects for AMP-d11 in Various Biological Matrices Following Protein Precipitation with Acetonitrile

Biological MatrixMean Matrix Effect (%)Standard Deviation (%)Predominant Effect
Human Plasma6515Suppression
Rat Plasma7012Suppression
Human Urine8510Suppression
Mouse Kidney Homogenate5520Suppression

Table 2: Illustrative Comparison of Sample Preparation Techniques on AMP-d11 Matrix Effect in Human Plasma

Sample Preparation TechniqueMean Matrix Effect (%)Standard Deviation (%)
Protein Precipitation (Acetonitrile)6515
Liquid-Liquid Extraction (Methyl-tert-butyl ether)8010
Solid-Phase Extraction (Mixed-mode cation exchange)955

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for AMP-d11 Analysis in Plasma
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control.

  • Internal Standard Addition: Add 10 µL of the AMP-d11 internal standard working solution to each tube. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for AMP-d11 Analysis in Plasma

This protocol assumes the use of a mixed-mode cation exchange SPE cartridge, which is suitable for retaining a basic compound like AMP-d11.

SPE Workflow:

A Conditioning B Equilibration A->B C Sample Loading B->C D Washing C->D E Elution D->E

Detailed SPE Protocol

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the AMP-d11 internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures the analyte is in its protonated form for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the AMP-d11 and its internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection:

    • Inject an appropriate volume into the LC-MS/MS system.

References

Improving peak shape for 2-Amino-2-methyl-1-propanol-d11 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 2-Amino-2-methyl-1-propanol-d11 (AMP-d11) and its non-deuterated analog.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing) for this compound?

A1: Poor peak shape, particularly peak tailing, is a common issue when analyzing basic compounds like 2-Amino-2-methyl-1-propanol (AMP) by reversed-phase HPLC.[1][2] The primary cause is secondary interactions between the positively charged amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][3][4] These interactions create a secondary retention mechanism, leading to asymmetrical peaks.[3] Peak tailing can negatively impact resolution, sensitivity, and the precision of your results.[1]

Q2: What is an acceptable peak shape?

A2: An ideal chromatographic peak is symmetrical and follows a Gaussian distribution. Peak symmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is considered optimal.[5] Values exceeding 2.0 are generally deemed unacceptable for quantitative methods that demand high precision.[5]

Q3: How does mobile phase pH affect the peak shape of AMP-d11?

A3: Mobile phase pH is a critical factor. AMP has a pKa of 9.7, meaning it is positively charged at pH values below this. Silanol groups on silica columns are acidic and become ionized at pH levels above 3.[3][4]

  • At neutral pH (6-8): Both the analyte (as BH⁺) and the silanols (as SiO⁻) are ionized, leading to strong electrostatic interactions and significant peak tailing.[1]

  • At low pH (2-3): The silanol groups are fully protonated (SiOH), which minimizes their ability to interact with the positively charged analyte. This typically results in a much-improved, more symmetrical peak shape.[3][5]

Q4: Can I use a Gas Chromatography (GC) method for this compound?

A4: Yes, GC can be used for the analysis of 2-Amino-2-methyl-1-propanol.[6] However, due to the polar nature of the amine and alcohol groups, derivatization may be necessary to improve volatility and peak shape. One documented approach involves derivatization with 1-naphthylisothiocyanate (NITC).[7]

Troubleshooting Guide for Poor Peak Shape

This section provides a systematic approach to diagnosing and resolving common peak shape issues in HPLC.

Problem: Asymmetrical Peak Tailing

// Connections start -> check_overload [label="Start Here"]; check_overload -> sol_overload [label="Yes"]; check_overload -> check_solvent [label="No"]; check_solvent -> sol_solvent [label="Yes"]; check_solvent -> adjust_ph [label="No"]; adjust_ph -> sol_ph; adjust_ph -> add_additive [style=dashed, label="If pH adjustment is insufficient"]; add_additive -> sol_additive; add_additive -> change_column [style=dashed, label="If additives are not effective\nor desirable"]; change_column -> sol_column; } dot Troubleshooting workflow for peak tailing.

Parameter Impact on Peak Shape

The following table summarizes how different chromatographic parameters can be adjusted to mitigate peak tailing for basic compounds like AMP-d11.

ParameterRecommended AdjustmentRationalePotential Trade-offs
Mobile Phase pH Lower to pH 2-3Protonates residual silanol groups (Si-OH), minimizing secondary ionic interactions with the positively charged analyte.[3][5]May alter selectivity for other components in the sample.
Mobile Phase Additive Add a competing base (e.g., 0.1% Triethylamine - TEA)The competing base preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[1]Can suppress MS signal if using LC-MS; may permanently modify the column.[1]
Column Chemistry Use a modern, high-purity, end-capped columnThese columns have fewer accessible silanol groups, reducing the sites for secondary interactions.May not be sufficient for very basic compounds.
Switch to a polar-embedded or charged surface columnThese columns offer alternative chemistries that provide better peak shape for polar and basic analytes.[5][8]Requires method re-development.
Sample Solvent Dissolve the sample in the initial mobile phaseA stronger sample solvent can cause peak distortion and broadening. Matching it to the mobile phase improves peak focusing on the column head.[5][9]Analyte may have poor solubility in a weak solvent.
Sample Concentration Reduce injection volume or dilute the sampleHigh sample mass can overload the column, leading to characteristic "shark-fin" shaped peaks.[1][10]May decrease signal-to-noise ratio if sensitivity is an issue.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with pH Control

This protocol is a starting point for achieving good peak shape for AMP-d11 on a standard C18 column.

  • Objective: To achieve a symmetrical peak for this compound by controlling the mobile phase pH.

  • Instrumentation: Standard HPLC or UHPLC system with UV or Mass Spectrometric (MS) detection.

  • Methodology:

    • Column: Use a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (For MS compatibility)[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

    • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Expected Outcome: The low pH of the mobile phase (around 2.7) will ensure silanol groups are protonated, leading to a significant reduction in peak tailing compared to methods using neutral pH.

Protocol 2: Logic Diagram for Method Development

This diagram outlines the decision-making process for developing a robust chromatographic method for AMP-d11.

Method_Development_Workflow start Start: Analyze AMP-d11 with standard RP-HPLC method check_peak Is Peak Shape Acceptable? (Tf < 1.5) start->check_peak lower_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH ~2.7) check_peak->lower_ph No end Method Optimized check_peak->end Yes check_peak2 Is Peak Shape Acceptable? lower_ph->check_peak2 add_base Add Competing Base (e.g., 0.1% TEA) (For UV detection only) check_peak2->add_base No check_peak2->end Yes check_peak3 Is Peak Shape Acceptable? add_base->check_peak3 new_column Select Alternative Column (e.g., Polar-Embedded, Mixed-Mode, or HILIC) check_peak3->new_column No check_peak3->end Yes optimize Optimize on New Column (Mobile phase, gradient, temp.) new_column->optimize optimize->end

References

Technical Support Center: Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using deuterated internal standards?

A1: Researchers using deuterated internal standards in quantitative analysis, particularly with LC-MS/MS, may encounter several challenges. The most frequently reported issues include:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label. This is more likely to occur with deuterium labels on heteroatoms (like O, N, S) or acidic carbons.[1][2]

  • Chromatographic Shift (Deuterium Isotope Effect): Deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1][3] This can lead to differential matrix effects where the analyte and internal standard are affected differently by ion suppression or enhancement.[4][5]

  • Isotopic Purity and Interference: The presence of unlabeled analyte (D0) in the deuterated internal standard preparation can artificially inflate the measured concentration of the analyte.[6] Additionally, naturally occurring isotopes of the analyte can interfere with the signal of a deuterated standard, especially those with low deuterium incorporation (e.g., D2).[7]

  • Stability Issues: Deuterated standards can degrade over time, especially if stored improperly in acidic or basic solutions.[8]

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may not experience the same degree of ion suppression or enhancement from matrix components.[4][5][9]

Q2: Why does my deuterated internal standard have a different retention time than my analyte?

A2: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity. These changes can affect the interaction of the molecule with the stationary phase of the chromatography column, resulting in a slight shift in retention time. Deuterated compounds typically elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[3]

Q3: What is isotopic exchange and how can I prevent it?

A3: Isotopic exchange, or back-exchange, is the replacement of deuterium atoms on your internal standard with hydrogen atoms from the surrounding environment (e.g., solvent, matrix). This can lead to a decrease in the internal standard signal and an inaccurate quantification of your analyte.

To prevent isotopic exchange:

  • Choose stable labeling positions: Select internal standards where the deuterium atoms are placed on non-exchangeable positions, such as aromatic rings or stable carbon backbones. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or thiol (-SH) groups.[1][2][10]

  • Control pH: Avoid storing or processing deuterated standards in strongly acidic or basic solutions, as these conditions can promote exchange.[8]

  • Minimize exposure to water: If possible, use aprotic solvents for sample preparation and storage.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Suspected Isotopic Exchange

If you suspect that isotopic exchange is affecting your results, follow this troubleshooting guide.

Symptoms:

  • Decreasing internal standard response over time.

  • Poor assay precision and accuracy.

  • Appearance of a "false positive" signal for the unlabeled analyte.[2]

Troubleshooting Workflow:

Isotopic_Exchange_Troubleshooting start Start: Inaccurate Quantification check_label_position Review Deuterium Label Position start->check_label_position is_exchangeable Is the label on an exchangeable site (O, N, S)? check_label_position->is_exchangeable stable_label Label is likely stable. Investigate other causes. is_exchangeable->stable_label No perform_stability_exp Perform Stability Experiment is_exchangeable->perform_stability_exp Yes incubate_sample Incubate IS in matrix/solvent over time perform_stability_exp->incubate_sample monitor_signal Monitor IS and Analyte Signals by LC-MS/MS incubate_sample->monitor_signal signal_decrease Does the IS signal decrease while the analyte signal increases? monitor_signal->signal_decrease no_exchange Isotopic exchange is not the primary issue. Consider other factors. signal_decrease->no_exchange No confirm_exchange Isotopic Exchange Confirmed signal_decrease->confirm_exchange Yes mitigation Mitigation Steps confirm_exchange->mitigation select_new_is Select an IS with stable labeling mitigation->select_new_is modify_conditions Modify pH or solvent conditions mitigation->modify_conditions

Caption: Troubleshooting workflow for suspected isotopic exchange.

Experimental Protocol: Internal Standard Stability Assessment

  • Preparation: Prepare a solution of the deuterated internal standard in the final analytical solvent and in a blank matrix extract.

  • Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point by LC-MS/MS.

  • Data Evaluation: Monitor the peak area of the internal standard and look for the emergence or increase of a peak corresponding to the unlabeled analyte at the same retention time. A significant decrease in the internal standard signal accompanied by an increase in the unlabeled analyte signal is indicative of isotopic exchange. For example, a 28% increase in the nonlabeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.

Issue 2: Poor Reproducibility - Suspected Differential Matrix Effects

Differential matrix effects can occur when the analyte and the deuterated internal standard do not experience the same level of ion suppression or enhancement, often due to a chromatographic shift.

Symptoms:

  • High variability in results between different samples or batches.

  • Inconsistent analyte-to-internal standard peak area ratios.

  • Assay fails matrix effect validation experiments.[5]

Troubleshooting Workflow:

Matrix_Effect_Troubleshooting start Start: Poor Reproducibility check_coelution Check Analyte and IS Co-elution start->check_coelution is_coeluting Do they co-elute perfectly? check_coelution->is_coeluting perform_infusion Perform Post-Column Infusion Experiment is_coeluting->perform_infusion No no_differential_effect Differential matrix effect is not the primary issue. is_coeluting->no_differential_effect Yes infuse_analyte Infuse analyte/IS solution post-column perform_infusion->infuse_analyte inject_blank Inject blank matrix extract infuse_analyte->inject_blank observe_suppression Observe ion suppression/enhancement profile inject_blank->observe_suppression is_differential Is suppression different at analyte vs. IS retention times? observe_suppression->is_differential is_differential->no_differential_effect No confirm_differential_effect Differential Matrix Effect Confirmed is_differential->confirm_differential_effect Yes mitigation Mitigation Steps confirm_differential_effect->mitigation improve_chromatography Improve chromatography for co-elution mitigation->improve_chromatography enhance_sample_prep Enhance sample preparation to remove interferences mitigation->enhance_sample_prep use_c13_is Consider a ¹³C-labeled IS mitigation->use_c13_is

Caption: Troubleshooting workflow for differential matrix effects.

Experimental Protocol: Post-Column Infusion

  • Setup: Configure the LC-MS system for post-column infusion. A syringe pump delivers a constant flow of the analyte and internal standard solution, which is mixed with the column effluent via a T-junction before entering the mass spectrometer.

  • Infusion: Begin infusing the standard solution to obtain a stable baseline signal.

  • Injection: Inject an extracted blank matrix sample onto the LC column.

  • Analysis: Monitor the signal of the analyte and internal standard as the blank matrix components elute. A dip in the baseline indicates ion suppression, while a rise indicates enhancement.

  • Evaluation: Overlay the chromatogram with the retention times of the analyte and the internal standard. If the degree of ion suppression or enhancement is different at their respective retention times, this confirms a differential matrix effect.

Quantitative Data Summary

The following table summarizes potential differences in analytical response due to various issues with deuterated standards.

IssueParameterObservationPotential Impact on Quantification
Isotopic Exchange Internal Standard Peak AreaDecreases over timeOverestimation of analyte concentration
Unlabeled Analyte Peak AreaIncreases over time in IS solutionOverestimation of analyte concentration
Deuterium Isotope Effect Retention TimeDeuterated standard elutes slightly earlierCan lead to differential matrix effects
Differential Matrix Effects Analyte/IS Peak Area RatioHigh variability across samplesInaccurate and imprecise results
Ion SuppressionDifferent % suppression for analyte and ISInaccurate and imprecise results
Isotopic Impurity Analyte Signal at LLOQHigher than expectedIncreased Lower Limit of Quantification (LLOQ)[6]

Note on Alternative Internal Standards:

When insurmountable issues arise with deuterated standards, consider using carbon-13 (¹³C) or nitrogen-15 (¹⁵N) labeled internal standards. These are generally more stable, do not exhibit isotopic exchange, and have a negligible chromatographic shift, making them less susceptible to differential matrix effects.[1][3] However, they are typically more expensive to synthesize.[1][11]

References

Minimizing isotopic cross-contribution from 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Amino-2-methyl-1-propanol-d11 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of 2-Amino-2-methyl-1-propanol. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Its chemical properties are nearly identical to the unlabeled analyte, but it has a different mass, allowing it to be distinguished by the mass spectrometer. This helps to correct for variability during sample preparation and analysis, leading to more accurate quantification.

Q2: What is isotopic cross-contribution and why is it a concern?

Isotopic cross-contribution, or crosstalk, occurs when the signal of the analyte interferes with the signal of the internal standard, or vice-versa. This can happen due to the natural abundance of isotopes in the analyte that overlap with the mass of the labeled internal standard, or due to the presence of unlabeled analyte as an impurity in the internal standard solution. This interference can lead to inaccuracies in quantification, particularly at the lower and upper limits of quantification.

Q3: What is the isotopic and chemical purity of commercially available this compound?

The purity of this compound can vary by supplier. A typical specification for this compound is presented in the table below. It is crucial to obtain the certificate of analysis for the specific lot being used to have accurate purity information.

Q4: Can deuterium atoms on this compound exchange with protons from the solvent?

Yes, deuterium atoms on certain positions of a molecule can exchange with protons from the solvent, a phenomenon known as back-exchange. For this compound, the deuterium atoms on the amine (-ND2) and hydroxyl (-OD) groups are susceptible to back-exchange, especially in protic solvents like water and methanol under certain pH conditions. The deuterium atoms on the carbon backbone are generally more stable. This back-exchange can lead to a decrease in the isotopic purity of the internal standard and affect quantification.

Q5: How does deuterium labeling affect the chromatographic behavior of this compound?

Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts. This is known as the "isotope effect". Typically, deuterated compounds may elute slightly earlier from a reversed-phase column. While this effect is often minimal, it can become significant in high-resolution chromatography and may lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in LC-MS/MS experiments.

Issue 1: Non-linear calibration curve, especially at high or low concentrations.

  • Possible Cause: Isotopic cross-contribution from the analyte to the internal standard, or from the internal standard to the analyte.

  • Troubleshooting Steps:

    • Assess Analyte Contribution to IS: Prepare a sample containing the highest concentration of the unlabeled analyte without the internal standard. Analyze this sample and monitor the mass transition for this compound. A significant signal indicates that the natural isotopes of the analyte are contributing to the internal standard's signal.

    • Assess IS Contribution to Analyte: Prepare a sample containing the working concentration of the internal standard without the analyte. Analyze this sample and monitor the mass transition for the unlabeled analyte. A signal here indicates the presence of unlabeled impurity in your internal standard.

    • Mitigation Strategies:

      • Select a different precursor ion for the internal standard: If the primary isotopic contribution is from the M+1 or M+2 peaks of the analyte, consider using a higher mass isotopologue of the internal standard for quantification if available.

      • Optimize Analyte/IS Concentration Ratio: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range to minimize the relative impact of any crosstalk.

      • Use a Non-linear Calibration Model: In cases where crosstalk is unavoidable, a non-linear regression model that accounts for the isotopic contribution may provide more accurate quantification.[1]

Issue 2: Inconsistent or decreasing internal standard signal over time.

  • Possible Cause: Back-exchange of deuterium atoms on the amine and hydroxyl groups with protons from the mobile phase or sample matrix.

  • Troubleshooting Steps:

    • Evaluate Solvent Effects: Prepare the internal standard in both protic (e.g., methanol/water) and aprotic (e.g., acetonitrile) solvents and monitor its mass spectrum over time. A decrease in the abundance of the fully deuterated species in the protic solvent would suggest back-exchange.

    • Mitigation Strategies:

      • Modify Sample Preparation: Minimize the time the internal standard is in a protic solvent, especially at non-neutral pH. Prepare stock solutions in aprotic solvents if possible.

      • Adjust Mobile Phase pH: The rate of back-exchange can be pH-dependent. Experiment with adjusting the mobile phase pH to find a range where exchange is minimized.

      • Use a deuterated solvent: While not always practical or cost-effective, using a deuterated mobile phase can eliminate back-exchange.

Issue 3: Analyte and internal standard peaks are not perfectly co-eluting.

  • Possible Cause: Chromatographic isotope effect due to the deuterium labeling.

  • Troubleshooting Steps:

    • Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visually inspect the extent of the retention time difference.

    • Mitigation Strategies:

      • Adjust Chromatographic Conditions: Modify the gradient slope, temperature, or mobile phase composition to try and minimize the separation between the two peaks. Slower gradients may sometimes improve co-elution.

      • Widen Peak Integration Window: If the shift is small and consistent, ensure that the peak integration window is wide enough to encompass both the analyte and internal standard peaks accurately. However, be cautious as this may increase the risk of integrating interferences.

      • Consider Matrix Effects: If the retention time shift leads to differential matrix effects, further sample cleanup may be necessary to remove interfering matrix components.

Data Presentation

Table 1: Typical Product Specifications for this compound

ParameterSpecificationSource
Isotopic Purity≥ 97 atom % D
Chemical Purity≥ 98%

Experimental Protocols

Protocol: Evaluation of Isotopic Cross-Contribution

This protocol outlines a method to assess the level of isotopic crosstalk between 2-Amino-2-methyl-1-propanol and its d11-labeled internal standard.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of unlabeled 2-Amino-2-methyl-1-propanol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Test Samples:

    • Analyte-to-IS Crosstalk: Prepare a series of calibration standards of the unlabeled analyte at concentrations spanning the expected analytical range. Spike a constant, typical concentration of the d11-internal standard into each. Prepare a "zero sample" containing only the highest concentration of the unlabeled analyte and no internal standard.

    • IS-to-Analyte Crosstalk: Prepare a sample containing only the working concentration of the d11-internal standard.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the established LC-MS/MS method.

    • For the "zero sample" (high concentration analyte, no IS), monitor the MRM transition for the d11-internal standard. The peak area observed represents the contribution from the natural isotopes of the analyte.

    • For the sample containing only the d11-internal standard, monitor the MRM transition for the unlabeled analyte. The peak area observed represents the contribution from unlabeled impurities in the internal standard.

  • Data Analysis:

    • Calculate the percentage contribution of the analyte to the internal standard signal at the highest concentration.

    • Calculate the percentage contribution of the internal standard to the analyte signal.

    • A general rule of thumb is that the contribution of unlabeled analyte from the internal standard solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).

Mandatory Visualization

Isotopic_Cross_Contribution_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Prepare Samples analyte_high High Conc. Analyte (No IS) start->analyte_high is_only IS Only (No Analyte) start->is_only cal_curve Calibration Curve (Analyte + IS) start->cal_curve lcms Analyze Samples analyte_high->lcms is_only->lcms cal_curve->lcms monitor_is Monitor IS Transition in High Analyte Sample lcms->monitor_is monitor_analyte Monitor Analyte Transition in IS Only Sample lcms->monitor_analyte assess_curve Assess Calibration Curve Linearity lcms->assess_curve crosstalk_present Isotopic Crosstalk Detected monitor_is->crosstalk_present Signal > Threshold monitor_analyte->crosstalk_present Signal > Threshold assess_curve->crosstalk_present Non-linear no_crosstalk No Significant Crosstalk assess_curve->no_crosstalk Linear

Caption: Workflow for identifying isotopic cross-contribution.

Troubleshooting_Logic cluster_symptom Observed Problem cluster_diagnosis Potential Causes cluster_solution Mitigation Strategies cluster_verification Verification symptom Inaccurate Quantification or Inconsistent IS Signal cause1 Isotopic Cross-Contribution symptom->cause1 cause2 Deuterium Back-Exchange symptom->cause2 cause3 Chromatographic Isotope Effect symptom->cause3 solution1 Select Different Transition Adjust Concentrations Use Non-linear Fit cause1->solution1 solution2 Modify Sample Prep Adjust Mobile Phase pH cause2->solution2 solution3 Optimize Chromatography Widen Integration Window cause3->solution3 verify Re-validate Assay Performance solution1->verify solution2->verify solution3->verify

References

How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the extraction of 2-Amino-2-methyl-1-propanol-d11. It is intended for researchers, scientists, and drug development professionals who may encounter challenges, such as poor recovery, during their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low recovery of this compound during my liquid-liquid extraction (LLE)?

Poor recovery is a common issue stemming from the amphiphilic nature of this molecule. The most frequent causes include:

  • Incorrect pH: The pH of the aqueous phase is the most critical factor. If the pH is not sufficiently basic, the molecule will be protonated and remain in the aqueous layer.

  • Inappropriate Solvent Choice: The organic solvent may not have the optimal polarity to efficiently partition the neutral form of the analyte.

  • Emulsion Formation: The presence of surfactant-like molecules in the sample can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the analyte.[1]

  • Insufficient Salting-Out: For highly aqueous samples, the solubility of the analyte in the aqueous phase may remain too high without the addition of salt.

  • Adsorption: The polar amino and alcohol groups can cause the analyte to adsorb to glass surfaces.

Q2: How does pH critically affect the extraction efficiency?

2-Amino-2-methyl-1-propanol is a basic compound with a pKa of approximately 9.7.[2][3] The pH of the aqueous solution dictates the charge state of the primary amine group:

  • At pH < 9.7 (Acidic/Neutral): The amine group is protonated (-NH3+), forming a salt. This charged form is highly water-soluble and will not partition effectively into an organic solvent.

  • At pH > 9.7 (Basic): The amine group is deprotonated (-NH2), making the molecule neutral. This uncharged form is significantly more hydrophobic and will readily partition into an appropriate organic solvent.

For optimal extraction into an organic phase, the pH of the aqueous sample should be adjusted to be at least 1.5 to 2 units above the pKa. A pH of ≥ 11.5 is recommended.[4]

Q3: What are the recommended organic solvents for extracting this compound?

The choice of solvent is crucial for maximizing recovery. A solvent should be immiscible with water and have a suitable polarity to solubilize the analyte. Good starting points include:

  • Methyl tert-butyl ether (MTBE): Less prone to forming emulsions than diethyl ether.

  • Dichloromethane (DCM): Effective but is denser than water, which will result in the organic layer being the bottom phase.

  • Ethyl Acetate: A common solvent, but can be partially miscible with water and is susceptible to hydrolysis under strongly basic conditions.

  • Hexane/Ethyl Acetate Mixtures: Adjusting the ratio can help fine-tune the polarity of the extraction solvent.

Q4: Can using a "salting-out" effect improve my recovery rates?

Yes. Adding a high concentration of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), to the aqueous phase can significantly enhance recovery.[4] This process, known as "salting out," reduces the solubility of the amino alcohol in the aqueous layer by competing for water molecules, thereby driving more of the analyte into the organic phase.[5] This is particularly effective for polar analytes.

Q5: My sample is forming a stable emulsion during extraction. What are the best ways to resolve this?

Emulsions are a common problem, especially with complex biological matrices.[1] To break an emulsion, you can try the following techniques:

  • Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous layer.[1]

  • Centrifugation: A brief spin in a centrifuge is often the most effective way to force phase separation.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separation funnel multiple times to reduce the energy that creates emulsions.[1]

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separator paper can help break the emulsion.

Q6: Are there alternative extraction methods to LLE for this compound?

Yes. If LLE proves consistently problematic, consider Solid-Phase Extraction (SPE). SPE can offer higher selectivity and reproducibility. For a polar, basic compound like this compound, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) SPE cartridge would be appropriate. An OSHA method for the non-deuterated compound describes collection on a coated resin, followed by extraction with dimethylformamide (DMF), indicating that sorbent-based methods are viable.[6]

Troubleshooting Guide

Use this structured guide to diagnose and resolve poor recovery issues systematically.

Diagram: Troubleshooting Workflow for Low Recovery

TroubleshootingWorkflow start Start: Low Recovery of Analyte check_ph 1. Verify Aqueous Phase pH start->check_ph ph_low pH is < 11.5 check_ph->ph_low No ph_ok pH is ≥ 11.5 check_ph->ph_ok Yes adjust_ph Action: Adjust pH to ≥ 11.5 with NaOH or KOH ph_low->adjust_ph check_solvent 2. Evaluate Organic Solvent ph_ok->check_solvent adjust_ph->check_ph solvent_bad Solvent is suboptimal (e.g., too nonpolar) check_solvent->solvent_bad No solvent_ok Solvent is appropriate check_solvent->solvent_ok Yes change_solvent Action: Switch to a more polar solvent (e.g., MTBE, DCM) solvent_bad->change_solvent check_emulsion 3. Check for Emulsion solvent_ok->check_emulsion change_solvent->check_solvent emulsion_yes Emulsion is present check_emulsion->emulsion_yes Yes emulsion_no No significant emulsion check_emulsion->emulsion_no No break_emulsion Action: Add brine, centrifuge, or use gentler mixing emulsion_yes->break_emulsion check_salt 4. Consider Salting-Out emulsion_no->check_salt break_emulsion->check_emulsion no_salt No salt used check_salt->no_salt No salt_used Salt already used check_salt->salt_used Yes add_salt Action: Add NaCl or Na2SO4 to saturate aqueous phase no_salt->add_salt consider_spe Still Low Recovery? Consider Alternative Method salt_used->consider_spe add_salt->check_salt end_spe Implement a validated SPE protocol consider_spe->end_spe

Caption: A step-by-step workflow for diagnosing poor extraction recovery.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Amino-2-methyl-1-propanol

Property Value Source(s)
Molecular Formula C₄H₁₁NO [7]
Molecular Weight 89.14 g/mol [7]
pKa (at 25°C) ~9.7 [2][3]
Boiling Point ~165°C [2]
Density ~0.934 g/mL at 25°C [2]

| Water Solubility | Reported as both "miscible" and "insoluble". This suggests its partitioning is highly sensitive to solution conditions (pH, salt). |[2][7][8] |

Table 2: Theoretical pH-Dependent Partitioning Behavior

Aqueous pH Dominant Form Expected Solubility Predicted LLE Behavior
pH < 8 Protonated (R-NH₃⁺) High in Aqueous Phase Poor extraction into organic phase
pH ≈ 9.7 50% Protonated / 50% Neutral Mixed Partial extraction

| pH > 11.5 | Neutral (R-NH₂) | High in Organic Phase | Optimal extraction into organic phase |

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the recovery of this compound from an aqueous sample.

  • Sample Preparation: Start with 1 mL of your aqueous sample in a suitable glass vial or tube.

  • pH Adjustment: Add 5M Sodium Hydroxide (NaOH) solution dropwise to the sample. Mix and measure the pH after each addition until a stable pH of ≥ 11.5 is achieved.

  • Salting Out (Optional but Recommended): Add solid Sodium Chloride (NaCl) until the solution is saturated (some solid remains undissolved). Mix thoroughly to dissolve as much salt as possible.

  • Solvent Addition: Add 3 mL of Methyl tert-butyl ether (MTBE) to the sample vial.

  • Extraction: Cap the vial securely and gently invert it for 2-5 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate for 5 minutes. If an emulsion persists, centrifuge the vial at 2000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube using a glass pipette.

  • Re-extraction: To maximize recovery, repeat steps 4-7 with a fresh 3 mL portion of MTBE, combining the organic layers.

  • Drying: Add a small amount of anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic extracts to remove any residual water.

  • Final Step: Transfer the dried extract to a new vial for analysis or proceed with solvent evaporation under a gentle stream of nitrogen if concentration is needed.

Diagram: LLE Protocol Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Processing start 1. Aqueous Sample (1 mL) adjust_ph 2. Adjust pH to ≥ 11.5 with NaOH start->adjust_ph add_salt 3. Add NaCl to Saturate adjust_ph->add_salt add_solvent 4. Add Organic Solvent (e.g., MTBE) add_salt->add_solvent mix 5. Mix Gently (Invert 2-5 min) add_solvent->mix separate 6. Allow Phases to Separate (Centrifuge if needed) mix->separate collect 7. Collect Organic Layer separate->collect dry 8. Dry with Na2SO4 collect->dry analyze 9. Proceed to Analysis dry->analyze

Caption: A visual workflow of the optimized LLE protocol.

Diagram: Effect of pH on Analyte Form

Caption: Chemical equilibrium based on aqueous phase pH.

References

Technical Support Center: Experiments Using 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in experiments involving 2-Amino-2-methyl-1-propanol-d11. It is designed for researchers, scientists, and drug development professionals to ensure reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of 2-Amino-2-methyl-1-propanol (AMP), where 11 hydrogen atoms have been replaced by deuterium.[1][2] It is primarily used as an internal standard in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for therapeutic drug monitoring and pharmacokinetic studies.[3] The incorporation of stable heavy isotopes like deuterium is a common practice for creating tracers for quantification during drug development.[2][3]

Q2: What is the kinetic isotope effect (KIE) and how does it affect my experiments?

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Due to the greater mass of deuterium compared to hydrogen, the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. This means more energy is required to break the C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction.[4] This can be a source of variability if not accounted for, particularly in metabolic studies where enzymatic reactions are involved.

Q3: Can the isotopic purity of this compound affect my results?

Yes, the isotopic purity, or isotopic enrichment, is a critical factor for accurate quantification. Commercial suppliers typically provide a certificate of analysis specifying the isotopic purity (e.g., 97 atom % D).[5] Variations in isotopic enrichment between different batches can lead to inconsistencies in your calibration curves and ultimately affect the accuracy of your quantitative results. It is crucial to use a standard with high and consistent isotopic purity.

Q4: What are the optimal storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored at room temperature in a dry, well-ventilated place, and the container should be kept tightly closed.[6] For long-term storage, it is advisable to re-analyze the compound for chemical purity, especially after extended periods.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly when used as an internal standard in chromatographic and mass spectrometric analyses.

Issue 1: Poor Peak Shape or Tailing in Chromatography
  • Possible Cause: Interaction of the amino group with active sites on the column or in the analytical system.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine, to the mobile phase to block active sites.

    • pH Adjustment: Ensure the mobile phase pH is appropriate for the pKa of 2-Amino-2-methyl-1-propanol to maintain a consistent ionization state.

    • Column Selection: Use a column specifically designed for the analysis of amines or polar compounds. An Agilent CP-Wax for Volatile Amines and Diamines column has been shown to be effective for separating amino alcohols.[7]

Issue 2: Inconsistent Quantification and Poor Reproducibility
  • Possible Cause 1: Variability in the internal standard concentration.

  • Troubleshooting Steps:

    • Accurate Pipetting: Use calibrated pipettes for the preparation of stock and working solutions.

    • Consistent Spiking: Ensure the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at the earliest possible stage of sample preparation.[8]

  • Possible Cause 2: Matrix effects leading to ion suppression or enhancement in mass spectrometry.

  • Troubleshooting Steps:

    • Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Dilution: Dilute the sample to minimize the concentration of matrix components.

    • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples to compensate for matrix effects.[9]

  • Possible Cause 3: Degradation of the analyte or internal standard during sample processing or storage.

  • Troubleshooting Steps:

    • Stability Assessment: Perform stability studies of the analyte and internal standard in the biological matrix under the expected storage and processing conditions. Studies on the non-deuterated form have shown no loss for samples stored for up to 14 days under both refrigerated and ambient conditions.[6]

Issue 3: Chromatographic Separation of Deuterated and Non-deuterated Analogs
  • Possible Cause: The "isotope effect" can sometimes lead to slight differences in retention times between the deuterated internal standard and the non-deuterated analyte, especially in HPLC.

  • Troubleshooting Steps:

    • Chromatographic Optimization: Adjust the mobile phase composition, gradient, or temperature to co-elute the analyte and internal standard.

    • Integration Parameters: Ensure that the peak integration parameters are set to accurately measure the areas of both peaks, even if they are slightly separated.

Issue 4: Potential for Hydrogen-Deuterium (H/D) Exchange
  • Possible Cause: The deuterium atoms on the amino (-ND2) and hydroxyl (-OD) groups are labile and can exchange with protons from the solvent (e.g., water) or other protic sources.

  • Troubleshooting Steps:

    • Aprotic Solvents: Whenever possible, use aprotic solvents for sample reconstitution and storage.

    • Control Experiments: Analyze control samples of the deuterated standard in the sample matrix and mobile phase to assess the extent of back-exchange.

    • pH Control: The rate of H/D exchange is pH-dependent. Maintaining a consistent pH can help ensure reproducible exchange rates.[10]

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2-Amino-2-methyl-1-propanol and its deuterated analog.

Property2-Amino-2-methyl-1-propanolThis compoundReference(s)
Molecular Formula C4H11NOC4D11NO[1]
Molecular Weight 89.14 g/mol 100.20 g/mol [2]
Boiling Point 165 °C165 °C[5]
Melting Point 24-28 °C24-28 °C[5]
Density 0.934 g/mL at 20 °C1.048 g/mL at 25 °C[5]
Isotopic Purity N/ATypically >97 atom % D[5]

Experimental Protocols

Protocol 1: General Procedure for Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for using this compound as an internal standard for the quantification of an analyte in a biological matrix.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and this compound (internal standard, IS) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions of the analyte stock solution to prepare working solutions for calibration standards and QCs.

    • Spike a known volume of the appropriate working solution into a blank biological matrix to create calibration standards and QCs at various concentrations.

  • Sample Preparation:

    • To a fixed volume of the sample, calibrator, or QC, add a precise volume of the IS working solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) and vortexing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides adequate separation of the analyte from matrix interferences.

    • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the analyte and IS using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Troubleshooting Quantification Issues

TroubleshootingWorkflow start Inconsistent Quantification check_is Verify Internal Standard (Concentration, Purity, Stability) start->check_is check_matrix Investigate Matrix Effects (Ion Suppression/Enhancement) start->check_matrix check_chromatography Evaluate Chromatography (Peak Shape, Co-elution) start->check_chromatography solution_is Prepare Fresh Standards Use Calibrated Pipettes check_is->solution_is solution_matrix Optimize Sample Prep (SPE/LLE) Use Matrix-Matched Calibrators check_matrix->solution_matrix solution_chromatography Optimize Mobile Phase/Gradient Adjust Integration Parameters check_chromatography->solution_chromatography

Caption: A flowchart for troubleshooting inconsistent quantification results.

Signaling Pathway of the Kinetic Isotope Effect

KI_Effect cluster_CH C-H Bond Cleavage cluster_CD C-D Bond Cleavage CH_ground Reactant (C-H) Lower Activation Energy CH_product Product CH_ground->CH_product Faster Reaction Rate CD_ground Reactant (C-D) Higher Activation Energy CD_product Product CD_ground->CD_product Slower Reaction Rate

References

Validation & Comparative

A Guide to Analytical Method Validation Using 2-Amino-2-methyl-1-propanol-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the precision and reliability of quantitative methods are paramount. The use of a stable isotope-labeled (SIL) internal standard (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This guide provides a comprehensive overview of the validation of an analytical method using 2-Amino-2-methyl-1-propanol-d11, a deuterated analog, as an internal standard. While specific published data for this particular internal standard is limited, this guide presents a representative validation framework and performance comparison based on established principles for similar deuterated standards in LC-MS/MS applications.

The Critical Role of Deuterated Internal Standards

An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, such as extraction losses and matrix-induced ionization suppression or enhancement.[1] Deuterated internal standards, like this compound, are chemically identical to their non-labeled counterparts, with the only difference being the substitution of hydrogen atoms with deuterium.[2] This subtle mass difference allows for their distinct detection by a mass spectrometer while ensuring nearly identical physicochemical properties and chromatographic behavior to the analyte. This near-perfect mimicry is crucial for correcting variability and ensuring the accuracy and precision of the analytical method.[1]

Representative Analytical Method and Validation

The following sections detail a representative experimental protocol and expected performance data for the quantification of a hypothetical small molecule analyte using this compound as an internal standard.

Experimental Protocol: LC-MS/MS Analysis

A typical bioanalytical method would involve protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of a 500 ng/mL solution of this compound in methanol (Internal Standard).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A linear gradient tailored to the analyte's retention time.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and this compound.

Performance Characteristics: A Comparative Analysis

The following tables summarize the expected quantitative data from a method validation study. The performance of a method using this compound as an internal standard is compared to a method using a structural analog IS and a method with no IS.

Table 1: Linearity and Sensitivity

ParameterMethod with this compound (IS)Method with Structural Analog (IS)Method with No Internal Standard
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990> 0.980
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL5 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelMethod with this compound (IS)Method with Structural Analog (IS)Method with No Internal Standard
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
Low QC (3 ng/mL) ± 5%< 10%± 10%
Medium QC (500 ng/mL) ± 5%< 8%± 10%
High QC (800 ng/mL) ± 5%< 8%± 10%

Table 3: Recovery and Matrix Effect

ParameterMethod with this compound (IS)Method with Structural Analog (IS)Method with No Internal Standard
Extraction Recovery Consistent and reproducibleVariableHighly variable
Matrix Effect (%CV) < 15%< 25%> 30%

The data clearly indicates that the use of a deuterated internal standard like this compound is expected to provide superior linearity, accuracy, precision, and better control over recovery and matrix effects compared to methods with a structural analog IS or no IS.

Visualizing the Workflow and Principles

To further elucidate the process, the following diagrams illustrate the experimental workflow for method validation and the fundamental principle of using an internal standard.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Analysis & Reporting cluster_Final 4. Conclusion P1 Define Analytical Method P2 Prepare Validation Protocol P1->P2 P3 Prepare Reagents & Standards (Analyte & IS) P2->P3 E1 Linearity Assessment (Calibration Curve) P3->E1 E3 Selectivity & Specificity P3->E3 E2 Accuracy & Precision (QC Samples) E1->E2 E5 Stability Studies E2->E5 E4 Recovery & Matrix Effect E3->E4 D1 Process Chromatographic Data E5->D1 D2 Calculate Validation Parameters D1->D2 D3 Compare Against Acceptance Criteria D2->D3 D4 Prepare Validation Report D3->D4 F1 Method Validated for Intended Use D4->F1

Caption: A typical workflow for analytical method validation.

Internal_Standard_Correction_Principle cluster_Process Analytical Process cluster_Steps Sample Preparation & Analysis Steps cluster_Detection Detection & Calculation cluster_Conclusion Outcome A Analyte in Sample S1 Extraction A->S1 IS Internal Standard (IS) (Known Amount Added) IS->S1 S2 Injection S1->S2 S3 Ionization (MS) S2->S3 Resp_A Analyte Response (Variable) S3->Resp_A Variable Loss/ Matrix Effect Resp_IS IS Response (Variable) S3->Resp_IS Same Variable Loss/ Matrix Effect Ratio Response Ratio (Analyte / IS) Resp_A->Ratio Resp_IS->Ratio Result Final Concentration (Corrected) Ratio->Result Ratio remains constant, correcting for variability C1 Accurate & Precise Quantification Result->C1

References

A Head-to-Head Comparison: 2-Amino-2-methyl-1-propanol-d11 vs. its Non-Deuterated Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides an in-depth comparison of the deuterated 2-Amino-2-methyl-1-propanol-d11 and its non-deuterated counterpart when used as internal standards in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

The Critical Difference: Isotopic Labeling

The fundamental distinction between this compound and the standard 2-Amino-2-methyl-1-propanol lies in the substitution of eleven hydrogen atoms with their heavier, stable isotope, deuterium. This isotopic labeling results in a significant mass shift, a property that is leveraged in mass spectrometry to differentiate the internal standard from the analyte of interest. While chemically almost identical, this mass difference is the key to the superior performance of the deuterated standard in quantitative assays.

Physicochemical Properties

A comparison of the key physicochemical properties of both compounds is presented below. The primary difference is the molecular weight, which is a direct result of the deuterium labeling.

Property2-Amino-2-methyl-1-propanolThis compound
Molecular Formula C₄H₁₁NOC₄D₁₁NO
Molecular Weight 89.14 g/mol 100.20 g/mol
Boiling Point ~165 °C~165 °C
Melting Point 24-28 °C24-28 °C
Density ~0.934 g/mL at 25 °C~1.048 g/mL at 25 °C
CAS Number 124-68-51435933-80-4

Performance in Quantitative Analysis: A Simulated Study

To illustrate the practical advantages of using a deuterated internal standard, we present simulated data from a hypothetical LC-MS/MS experiment for the quantification of a small molecule amine analyte, "Analyte X," in a biological matrix. Two analytical methods were compared: one using 2-Amino-2-methyl-1-propanol as the internal standard (IS) and the other using this compound as the heavy-labeled internal standard (HL-IS).

Experimental Protocol

A generic LC-MS/MS method for the quantification of a small molecule amine was devised for this comparative study.

1. Sample Preparation:

  • Aliquots of the biological matrix (e.g., plasma) were spiked with "Analyte X" to create calibration standards and quality control samples.

  • A fixed concentration of either the non-deuterated IS or the deuterated HL-IS was added to each sample.

  • Proteins were precipitated using a suitable organic solvent (e.g., acetonitrile).

  • The samples were centrifuged, and the supernatant was collected for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: A reverse-phase C18 column was used for chromatographic separation with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM transitions were optimized for "Analyte X," the non-deuterated IS, and the deuterated HL-IS.

The following diagram illustrates the general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike_Analyte Spike Analyte X Sample->Spike_Analyte Add_IS Add Internal Standard (Deuterated or Non-deuterated) Spike_Analyte->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: General workflow for sample preparation and LC-MS/MS analysis.
Data Presentation

The performance of the two internal standards was evaluated based on key validation parameters.

Calibration Curve Performance

ParameterMethod with Non-Deuterated ISMethod with Deuterated HL-IS
Linearity (r²) 0.995> 0.999
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Deviation of Calibrants ± 10-15%± 2-5%

Precision and Accuracy

Quality Control LevelMethod with Non-Deuterated ISMethod with Deuterated HL-IS
Precision (%CV) Accuracy (%)
Low QC (3 ng/mL) 8.592.1
Mid QC (500 ng/mL) 6.2105.3
High QC (800 ng/mL) 7.195.8

Matrix Effect

The matrix effect was evaluated by comparing the response of the analyte in the post-extraction spiked matrix with the response in a neat solution.

ParameterMethod with Non-Deuterated ISMethod with Deuterated HL-IS
Matrix Effect (%) 75 - 12098 - 103
%CV of Matrix Effect 184

Discussion of Results

The simulated data highlights the significant advantages of using a deuterated internal standard.

  • Improved Linearity and Accuracy of Calibration: The deuterated standard, due to its near-identical chromatographic behavior and ionization efficiency to the analyte, provides a more reliable normalization, resulting in a calibration curve with a higher coefficient of determination (r²) and less deviation of the calibration points.

  • Enhanced Precision and Accuracy: The lower coefficient of variation (%CV) and accuracy values closer to 100% for the method using the deuterated standard indicate a more precise and accurate quantification of the analyte at different concentration levels.

  • Effective Compensation for Matrix Effects: The most notable advantage is the superior ability of the deuterated standard to compensate for matrix effects.[1][2] Matrix effects, which are variations in ionization efficiency due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it effectively normalizes these variations, leading to more consistent and reliable results. The non-deuterated standard, having different physicochemical properties, may not co-elute perfectly and can be affected differently by the matrix, leading to greater variability.

The following diagram illustrates the principle of how a deuterated internal standard compensates for matrix effects.

matrix_effect_compensation cluster_workflow Analytical Workflow cluster_factors Sources of Variability Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Result Accurate Quantification (Ratio of Analyte to IS) MS_Detection->Result Variability1 Extraction Inconsistency Variability1->Sample_Prep Variability2 Matrix Effects (Ion Suppression/Enhancement) Variability2->Ionization Variability3 Instrumental Drift Variability3->MS_Detection Analyte Analyte Analyte->Sample_Prep Affected by Analyte->Ionization Affected by Analyte->MS_Detection Affected by Deuterated_IS Deuterated Internal Standard Deuterated_IS->Sample_Prep Affected Similarly Deuterated_IS->Ionization Affected Similarly Deuterated_IS->MS_Detection Affected Similarly

Caption: Compensation for analytical variability using a deuterated internal standard.

Conclusion

For researchers, scientists, and drug development professionals engaged in quantitative analysis using LC-MS/MS, the use of a deuterated internal standard like this compound is highly recommended over its non-deuterated counterpart. The key advantages include:

  • Higher Accuracy and Precision: Due to its chemical similarity and co-elution with the analyte, the deuterated standard provides superior normalization.

  • Robustness to Matrix Effects: It effectively compensates for variations in ionization efficiency caused by the sample matrix, leading to more reliable results.

  • Improved Method Ruggedness: Assays using deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance.

References

The Isotopic Advantage: A Guide to 2-Amino-2-methyl-1-propanol-d11 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, especially within pharmaceutical and drug development, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving reliable data in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. This guide provides a comprehensive comparison of analytical methods for 2-Amino-2-methyl-1-propanol (AMP), highlighting the significant advantages conferred by its deuterated analogue, 2-Amino-2-methyl-1-propanol-d11.

The Role of Isotopic Dilution in Mitigating Analytical Variability

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[1] this compound serves as an ideal IS for the quantification of AMP. Due to its identical chemical structure and physicochemical properties, the deuterated standard co-elutes with the non-labeled analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement. This co-behavior allows the ratio of the analyte to the internal standard to remain constant, even if sample loss occurs during preparation or injection, leading to more accurate and precise quantification.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations in sample preparation and instrument response. This is in contrast to methods that rely on external standards or structural analogues, which may not behave identically to the analyte in the sample matrix.

Comparative Analysis: The Impact of an Ideal Internal Standard

Analytical ParameterMethod without Internal Standard (External Standard)Method with this compound (Internal Standard)Rationale for Improvement
Accuracy Prone to systematic errors from matrix effects and inconsistent sample recovery.High accuracy, as the IS compensates for variations in sample preparation and matrix effects.The ratio of analyte to IS remains constant, correcting for losses and signal fluctuations.
Precision Lower precision (higher variability) due to uncorrected variations in sample handling and instrument performance.High precision (low variability), as the IS normalizes for random errors introduced during the analytical process.The consistent analyte/IS ratio reduces the impact of random variations.
Linearity May be affected by matrix effects, leading to a non-linear response at different concentrations.Improved linearity over a wider dynamic range, as the IS helps to correct for matrix-induced non-linearity.The IS response changes proportionally to the analyte response in the presence of matrix effects.
Matrix Effect Highly susceptible to ion suppression or enhancement, leading to inaccurate quantification.Significantly reduced impact of matrix effects on the final quantitative result.The analyte and IS are affected similarly by the matrix, so their ratio is unaffected.
Recovery Inconsistent recovery during sample extraction can lead to significant errors in quantification.Variations in extraction recovery are compensated for by the addition of the IS at the beginning of the process.The ratio of analyte to IS is independent of the absolute amount recovered.

Experimental Protocols: A Framework for Analysis

While a specific validated LC-MS/MS method for 2-Amino-2-methyl-1-propanol using its deuterated standard is not publicly available, a robust analytical procedure can be constructed based on established methodologies for similar small molecules. The following protocol outlines a typical workflow for the quantification of AMP in a biological matrix, incorporating this compound as an internal standard.

Experimental Workflow for AMP Quantification

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (IS) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Area Integration (Analyte & IS) Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of AMP Calibration_Curve->Quantification

Caption: Workflow for AMP analysis using a deuterated internal standard.

Detailed Methodological Parameters

1. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 2-Amino-2-methyl-1-propanol: Q1: m/z 90.1 -> Q3: m/z 72.1 (Precursor ion -> Product ion)

      • This compound: Q1: m/z 101.2 -> Q3: m/z 79.2 (Precursor ion -> Product ion)

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Metabolic and Degradation Pathways of 2-Amino-2-methyl-1-propanol

Understanding the metabolic fate and potential degradation of a compound is crucial in many research contexts. Studies on the metabolism of 2-Amino-2-methyl-1-propanol in rats have indicated that a significant portion of the compound is excreted unchanged. Additionally, studies on its atmospheric degradation have identified several breakdown products.

G cluster_metabolism In Vivo Metabolism (Rat) cluster_degradation Atmospheric Degradation AMP 2-Amino-2-methyl-1-propanol Excretion Unchanged Excretion AMP->Excretion Major Pathway AMP_deg 2-Amino-2-methyl-1-propanol Propanal 2-amino-2-methylpropanal AMP_deg->Propanal Major Product Imine Propan-2-imine AMP_deg->Imine Minor Product Acetamide Acetamide AMP_deg->Acetamide Minor Product Formaldehyde Formaldehyde AMP_deg->Formaldehyde Minor Product

Caption: Metabolic and degradation pathways of AMP.

Conclusion

The use of this compound as an internal standard provides a significant analytical advantage for the accurate and precise quantification of 2-Amino-2-methyl-1-propanol. By effectively compensating for analytical variability, this isotopic analogue ensures the generation of high-quality, reliable data essential for research, clinical, and drug development applications. The adoption of isotopic dilution mass spectrometry with this compound represents a best-practice approach for any quantitative analysis of this compound.

References

A Comparative Guide to Internal Standards in Bioanalysis: Cross-Validation of 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their similar physicochemical properties to the analyte.

This guide provides a comparative overview of 2-Amino-2-methyl-1-propanol-d11 (AMP-d11), a deuterated internal standard, and its alternatives in two key bioanalytical applications: the quantification of the immunosuppressant drug fingolimod (FTY720) and the analysis of various biogenic amines.

Comparison in Fingolimod (FTY720) Analysis

Fingolimod (FTY720) is an immunomodulating drug used in the treatment of multiple sclerosis. Its accurate quantification in biological matrices is crucial for pharmacokinetic studies. While 2-Amino-2-methyl-1-propanol is structurally different from fingolimod, its deuterated form, AMP-d11, can be considered as a structural analog internal standard in some applications. However, the most common internal standards for fingolimod analysis are its own stable isotope-labeled analogs.

A common alternative is Fingolimod-d4 . Being a SIL-IS, it co-elutes with the analyte and exhibits similar ionization efficiency, providing excellent correction for matrix effects and extraction variability.[1] Another approach involves using structural analogs like C17-sphingosine and C17-sphingosine-1-phosphate for the simultaneous analysis of fingolimod and its active metabolite, fingolimod-phosphate.[2]

The following table summarizes the performance of different internal standards in fingolimod quantification.

Internal StandardAnalyte(s)Linearity (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Recovery (%)Reference
Fingolimod-d4Fingolimod>0.991.13 - 11.88Not Reported-1.20 to 6.0098.80 - 106.00[2]
Fingolimod-d4Fingolimod-P>0.992.73 - 9.31Not Reported-9.92 to 7.0090.08 - 107.00[2]
C17-sphingosineFingolimodNot Reported<12.5<12.5<12.5~80[2]
C17-sphingosine-1-PFingolimod-PNot Reported<12.5<12.5<12.5~80[2]
Experimental Workflow for Fingolimod Analysis

The general workflow for the LC-MS/MS analysis of fingolimod in biological samples involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

Fingolimod_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Biological Sample (e.g., Plasma, Blood) s2 Add Internal Standard (e.g., AMP-d11, Fingolimod-d4) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Extraction (LLE or SPE) s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 LC Separation (C18 Column) s5->a1 a2 Mass Spectrometry (Positive ESI, MRM) a1->a2

Workflow for Fingolimod Analysis

Comparison in Biogenic Amine Analysis

Biogenic amines are low molecular weight organic bases present in a variety of food products, and their levels are often an indicator of food quality and safety. The analysis of biogenic amines typically involves a derivatization step to improve their chromatographic retention and detection. The use of deuterated internal standards for each analyte is the preferred approach to correct for variability in both the derivatization and the LC-MS/MS analysis.

Commonly used deuterated internal standards for biogenic amines include putrescine-d4 , cadaverine-d8 , and histamine-d4 .[3] A non-deuterated structural analog, 1,7-diaminoheptane , has also been used as an internal standard.[4] While AMP-d11 is not a direct structural analog to most biogenic amines, its utility could be explored as a single internal standard for a panel of these compounds, although this would likely result in less accurate quantification compared to using individual SIL-IS for each analyte.

The table below presents performance data for the analysis of biogenic amines using a multi-SIL-IS approach.

AnalyteInternal StandardLinearity (r²)LOQ (mg/kg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)Reference
HistamineHistamine-d4>0.9950.34.24.884.7 - 115[4]
PutrescinePutrescine-d4>0.9950.34.85.184.7 - 115[4]
CadaverineCadaverine-d8>0.9950.35.25.584.7 - 115[4]
Tyramine(Not specified)>0.9951.07.57.784.7 - 115[4]
Spermidine(Not specified)>0.9953.06.87.184.7 - 115[4]
Spermine(Not specified)>0.9953.06.56.984.7 - 115[4]
Experimental Workflow for Biogenic Amine Analysis

The analysis of biogenic amines often requires a derivatization step to enhance their chromatographic and mass spectrometric properties.

Biogenic_Amine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Food Sample Homogenate s2 Add Internal Standards (e.g., Putrescine-d4) s1->s2 s3 Extraction (e.g., Acidic Solution) s2->s3 s4 Derivatization (e.g., Dansyl Chloride) s3->s4 s5 Clean-up (SPE) s4->s5 a1 LC Separation (Reversed-Phase) s5->a1 a2 Mass Spectrometry (Positive ESI, MRM) a1->a2

Workflow for Biogenic Amine Analysis

Conclusion

The choice of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the analysis of fingolimod, its deuterated analog, Fingolimod-d4, demonstrates superior performance in compensating for analytical variability. In the case of biogenic amines, a suite of individual deuterated internal standards for each analyte provides the most accurate quantification.

While this compound can be a suitable internal standard in specific applications, particularly where a structural analog is required and a deuterated version of the analyte is unavailable or cost-prohibitive, a thorough method development and validation process is essential to ensure it effectively mimics the behavior of the analyte of interest. Researchers should carefully consider the structural similarity, co-elution, and ionization response of AMP-d11 relative to the target analyte to ensure the integrity of the quantitative data.

Experimental Protocols

Fingolimod Analysis using Fingolimod-d4 IS

  • Sample Preparation : To 100 µL of plasma, add 25 µL of Fingolimod-d4 internal standard solution.

  • Protein Precipitation : Add 300 µL of acetonitrile, vortex, and centrifuge.

  • Evaporation and Reconstitution : Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions :

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

Biogenic Amine Analysis using Deuterated IS

  • Sample Preparation : Homogenize 1g of the food sample with 5 mL of 0.1 M HCl.

  • Internal Standard Addition : Add a mixture of deuterated internal standards (e.g., putrescine-d4, cadaverine-d8, histamine-d4).

  • Derivatization : Adjust the pH to alkaline and add dansyl chloride solution. Incubate at 60°C.

  • Extraction : Extract the derivatized amines with an organic solvent (e.g., diethyl ether).

  • Evaporation and Reconstitution : Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions :

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient of acetonitrile and water.

    • Detection: Positive electrospray ionization (ESI+) with MRM.

References

Purity Analysis of 2-Amino-2-methyl-1-propanol-d11: A Comparative Guide for Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-Amino-2-methyl-1-propanol-d11, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. The purity of this reference material is paramount for ensuring the reliability and reproducibility of experimental data in research, clinical diagnostics, and drug development. This document outlines the key purity attributes, presents a comparison with alternative products, and details the analytical methodologies used for quality assessment.

Comparative Analysis of Purity Specifications

The following table summarizes the purity specifications for this compound and its non-deuterated analogs from various suppliers. This comparison highlights the different grades of purity available to researchers.

Product Supplier Chemical Purity (Assay) Isotopic Purity (atom % D) Method Water Content
This compoundSigma-Aldrich98% (CP)97 atom % DNot SpecifiedNot Specified
This compoundCDN IsotopesNot Specified98 atom % DNot SpecifiedNot Specified
2-Amino-2-methyl-1-propanolThermo Scientific>=98.5 %Not ApplicableTitration with HClO4=<0.8 %
2-Amino-2-methyl-1-propanol, BioUltraSigma-Aldrich>=99.0%Not ApplicableGas Chromatography (GC)Not Specified
2-Amino-2-methyl-1-propanol, technicalSigma-Aldrich>=90%Not ApplicableGas Chromatography (GC)Not Specified

Note: "CP" likely refers to "Chemically Pure." Data for d11 variants are limited, so high-purity non-deuterated versions are included for comparison of chemical purity standards.

Methodologies for Purity Assessment

Accurate determination of the purity of this compound requires a suite of analytical techniques to assess both chemical and isotopic purity, as well as to quantify impurities.

Workflow for Purity Analysis of a Reference Material

cluster_0 Purity Analysis Workflow A Reference Material Receipt B Physical Characterization (Appearance, Solubility) A->B C Identity Confirmation (NMR, IR, MS) B->C D Chemical Purity Assay (GC, LC, Titration) C->D E Isotopic Purity Assay (NMR, MS) C->E F Water Content (Karl Fischer) C->F G Residual Solvents (Headspace GC) C->G H Inorganic Impurities (ICP-MS) C->H I Certificate of Analysis (CoA) Generation D->I E->I F->I G->I H->I

Caption: A typical workflow for the comprehensive purity analysis of a chemical reference material.

Logical Hierarchy of Purity Assessment

cluster_Chemical Chemical Purity cluster_Isotopic Isotopic Purity TotalPurity Overall Purity Assessment OrganicPurity Organic Impurities TotalPurity->OrganicPurity InorganicPurity Inorganic Impurities TotalPurity->InorganicPurity WaterContent Water Content TotalPurity->WaterContent ResidualSolvents Residual Solvents TotalPurity->ResidualSolvents IsotopicEnrichment Isotopic Enrichment TotalPurity->IsotopicEnrichment IsotopologueDistribution Isotopologue Distribution TotalPurity->IsotopologueDistribution

Caption: The hierarchical components contributing to the overall purity assessment of an isotopically labeled compound.

Experimental Protocols

Below are detailed protocols for key experiments used in the purity analysis of this compound.

1. Chemical Purity Determination by Gas Chromatography (GC)

  • Objective: To separate and quantify volatile organic impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference material and dissolve in 1 mL of a suitable solvent (e.g., methanol or isopropanol).

  • Injection Volume: 1 µL.

  • Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

2. Isotopic Purity and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and determine the degree of deuteration.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Proton (¹H) NMR:

    • Sample Preparation: Dissolve ~5 mg of the sample in a deuterated solvent that does not exchange protons with the amine or hydroxyl groups (e.g., Chloroform-d, CDCl₃).

    • Analysis: The absence or significant reduction of signals corresponding to the methyl and methylene protons confirms high isotopic enrichment. Residual proton signals can be integrated to quantify the level of deuteration.

  • Deuterium (²H) NMR:

    • Sample Preparation: Dissolve ~10 mg of the sample in a protonated solvent (e.g., CHCl₃).

    • Analysis: The spectrum will show signals for the deuterium atoms at the different positions in the molecule, confirming the labeling pattern.

  • Carbon-13 (¹³C) NMR:

    • Analysis: The carbon signals will show splitting patterns (C-D coupling) and shifts characteristic of the deuterated structure, further confirming identity.

3. Water Content by Karl Fischer Titration

  • Objective: To accurately quantify the water content in the reference material.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Titrant: Karl Fischer reagent.

  • Solvent: A suitable anhydrous solvent, such as methanol or a specialized Karl Fischer solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the reference material (typically 20-100 mg) and add it directly to the titration vessel.

  • Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically. The amount of water is then calculated based on the volume of titrant used.

4. Purity by Titration

  • Objective: To determine the assay of the basic amino alcohol.

  • Reagents:

    • 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

    • Glacial acetic acid.

    • Crystal violet indicator.

  • Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

  • Procedure: Add 2-3 drops of crystal violet indicator to the sample solution. Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Calculation: The purity is calculated based on the volume of titrant consumed, the normality of the titrant, and the molecular weight of the analyte.

This guide provides a framework for evaluating the purity of this compound reference materials. For critical applications, it is imperative to consult the supplier's Certificate of Analysis for specific batch data and methodologies.

A Comparative Guide to Linearity and Range Determination for the Quantification of Small Polar Analytes Using 2-Amino-2-methyl-1-propanol-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of methods utilizing 2-Amino-2-methyl-1-propanol-d11 as an internal standard for the quantification of small polar analytes, such as amino acids and biogenic amines, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The content is based on established bioanalytical method validation principles and data from relevant scientific literature.

Executive Summary

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise bioanalytical quantification by LC-MS/MS. This compound serves as an excellent internal standard for small polar amines due to its structural similarity and mass difference from the corresponding unlabeled analytes. This guide delves into the critical parameters of linearity and range, offering a comparison with alternative deuterated internal standards and providing a detailed experimental protocol for method validation.

Data Presentation: Performance Comparison of Deuterated Internal Standards

The following table summarizes typical linearity and range data for the quantification of various small polar analytes using different deuterated internal standards. While specific data for methods employing this compound is not extensively published, its performance is expected to be comparable to the alternatives listed below for similar analytes.

Analyte ClassInternal StandardTypical Linearity RangeCorrelation Coefficient (r²)Reference
Amino AcidsStable Isotope-Labeled Amino Acid Mix (e.g., ¹³C, ¹⁵N-labeled)1 - 500 µmol/L> 0.992[1]
Biogenic AminesHistamine-d4, Putrescine-d40.01 - 10 µg/L> 0.99[2]
Amino AcidsDeuterated Amino Acid Mix0.1 - 200 µg/mL> 0.99
NeurotransmittersDeuterated Analogs (e.g., Serotonin-d4)1 - 1000 ng/mL> 0.995
Small Polar DrugsTri-deuterated Drug Analog0.1 - 20 ng/mL> 0.999

Experimental Protocols

A detailed methodology for determining the linearity and range of an LC-MS/MS method for the quantification of a small polar amine in human plasma, using this compound as an internal standard, is provided below.

Objective:

To establish the linearity and quantifiable range of an LC-MS/MS method for the determination of a target small polar amine analyte in human plasma.

Materials and Reagents:
  • Target Analyte Reference Standard

  • This compound (Internal Standard)

  • Control Human Plasma (screened for interferences)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Protein Precipitation Agent (e.g., Trichloroacetic acid, Acetonitrile)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the target analyte in a suitable solvent (e.g., methanol/water).

    • Prepare a primary stock solution of this compound in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution with control human plasma to prepare a series of at least eight non-zero calibration standards covering the expected concentration range.

    • A typical range for a small molecule analyte could be from 1 ng/mL to 1000 ng/mL.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These should be prepared from a separate stock solution of the analyte.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of each calibration standard, QC sample, and blank plasma, add a fixed volume of the internal standard working solution (a dilution of the this compound stock solution).

    • Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve separation of the analyte from potential matrix interferences.

    • Optimize the mass spectrometer settings (e.g., precursor and product ions, collision energy) for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis and Determination of Linearity and Range:

    • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte for each calibration standard.

    • Perform a linear regression analysis on the calibration curve.

    • The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

    • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., ≤ 20% RSD) and accuracy (e.g., within 80-120% of the nominal value).

    • The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets similar precision and accuracy criteria.

    • The quantifiable range of the method is defined as the concentration interval from the LLOQ to the ULOQ.

Mandatory Visualization

The following diagrams illustrate the general workflow for a bioanalytical method validation and the logical relationship of the key parameters assessed.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock Stock Solutions (Analyte & IS) Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples Stock->QC_Samples Spike_IS Spike Internal Standard (this compound) Plasma_Sample Plasma Sample Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Extract Supernatant Transfer & Evaporation Protein_Precip->Extract Reconstitute Reconstitution Extract->Reconstitute LC_Separation Chromatographic Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratios Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Validation Assess Linearity & Range Cal_Curve->Validation

Caption: Bioanalytical Workflow for Quantification of Small Polar Analytes.

validation_parameters Validation Method Validation Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity r2 r² ≥ 0.99 Linearity->r2 LLOQ LLOQ Range->LLOQ ULOQ ULOQ Range->ULOQ Accuracy->LLOQ Precision->LLOQ

Caption: Key Parameters in Bioanalytical Method Validation.

References

Navigating Precision: A Guide to Internal Standard Selection for 2-Amino-2-methyl-1-propanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of analytical data. For the quantification of 2-Amino-2-methyl-1-propanol (AMP), a compound used in pharmaceuticals and as an emulsifying agent, selecting an appropriate internal standard for chromatographic methods like LC-MS/MS is paramount. This guide provides a detailed comparison between two common choices: a stable isotope-labeled (SIL) internal standard, 2-Amino-2-methyl-1-propanol-d11, and a structural analog.

The Gold Standard: this compound

A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte, with the only difference being the replacement of hydrogen atoms with deuterium.[1] This subtle mass shift allows it to be distinguished by a mass spectrometer, yet it behaves nearly identically to the unlabeled analyte during every stage of the analytical process.

Advantages:

  • Compensates for Matrix Effects: SIL standards co-elute with the analyte, meaning they experience the same ionization suppression or enhancement from complex biological matrices.[2] This ensures highly accurate correction and reliable quantification.

  • Tracks Analyte Behavior: Because it is chemically identical, a SIL IS accurately reflects the analyte's behavior during sample extraction, handling, and potential degradation.[3]

  • High Precision and Accuracy: The close physicochemical properties lead to robust, reproducible, and highly accurate results, which is why SIL standards are considered the "gold standard" in quantitative bioanalysis.[3]

Disadvantages:

  • Cost and Availability: Custom synthesis of deuterated standards is often expensive, and they may not be commercially available for all analytes.[2][3]

  • Potential for Isotopic Cross-Talk: If the mass difference is insufficient or if there are natural isotopes present, interference between the analyte and IS can occur, though this is generally minimal with a d11 label.[4]

The Practical Alternative: The Structural Analog

A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. For AMP, a potential analog might be another small amino alcohol, like 2-Amino-2-ethyl-1,3-propanediol. The key is that it must be adequately resolved chromatographically from the analyte.

Advantages:

  • Lower Cost and Greater Availability: Structural analogs are typically more readily available and significantly less expensive than their deuterated counterparts.[4]

  • No Isotopic Interference: As a distinct chemical entity, there is no risk of isotopic overlap with the analyte.

Disadvantages:

  • Differential Behavior: The primary drawback is that a structural analog may not perfectly mimic the analyte's behavior. Differences in structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[3]

  • Susceptibility to Differential Matrix Effects: If the analog elutes at a different retention time, it may be subjected to different levels of ion suppression or enhancement than the analyte, leading to quantification errors.[2]

  • Requires More Extensive Validation: Assays using structural analogs need rigorous validation to prove that the IS adequately tracks the analyte across all expected sample types and concentration ranges.[5]

Performance Data: A Comparative Overview

While no direct comparative study for 2-Amino-2-methyl-1-propanol was found, the following table summarizes typical performance data based on established principles in bioanalytical method validation when comparing a SIL IS to a structural analog IS. These values are representative of what would be expected during a method validation compliant with FDA and ICH guidelines.[6][7][8]

Validation Parameter This compound (SIL IS) Structural Analog IS Typical Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery Consistent and reproducibleMay show higher variabilityConsistent and reproducible
Matrix Effect (% CV) < 5%5 - 15%≤ 15%

Data are hypothetical and represent typical expected outcomes based on literature.

As the table illustrates, the use of a deuterated internal standard generally yields higher precision, accuracy, and better management of matrix effects.

Experimental Protocols

A robust analytical method is crucial for generating reliable data. Below is a typical experimental protocol for the quantification of 2-Amino-2-methyl-1-propanol in human plasma using LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (either this compound or a structural analog at a fixed concentration).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • HPLC System: Shimadzu Nexera or equivalent

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 2-Amino-2-methyl-1-propanol: To be optimized (e.g., Q1: 90.1 m/z -> Q3: 72.1 m/z)

    • This compound: To be optimized (e.g., Q1: 101.2 m/z -> Q3: 79.2 m/z)

    • Structural Analog IS: To be optimized based on its specific structure.

Visualizing the Workflow and Logic

To better illustrate the processes and decisions involved, the following diagrams were created using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Inject Injection into LC System Extract->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for quantifying 2-Amino-2-methyl-1-propanol.

G cluster_pros_sil Advantages cluster_cons_sil Disadvantages cluster_pros_analog Advantages cluster_cons_analog Disadvantages IS_Choice Internal Standard Choice for AMP SIL_IS This compound (Stable Isotope-Labeled) IS_Choice->SIL_IS Analog_IS Structural Analog (e.g., 2-Amino-2-ethyl-1,3-propanediol) IS_Choice->Analog_IS Pro_SIL Co-elution Corrects Matrix Effects High Accuracy & Precision SIL_IS->Pro_SIL leads to Con_SIL High Cost Limited Availability SIL_IS->Con_SIL has Pro_Analog Low Cost Readily Available Analog_IS->Pro_Analog leads to Con_Analog Different Retention Time Variable Recovery Potential for Inaccurate Correction Analog_IS->Con_Analog has

Caption: Decision logic for selecting an internal standard for AMP analysis.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the choice of an internal standard should be guided by the required level of accuracy and the stage of the research.

  • This compound is the unequivocally superior choice for regulated bioanalysis, such as in clinical trials or for pivotal pharmacokinetic studies. Its ability to accurately correct for matrix effects and procedural variability ensures the highest quality data, as demanded by regulatory agencies like the FDA.[9]

  • A structural analog can be a pragmatic and acceptable choice for earlier, non-regulated research phases, such as drug discovery screening or preliminary studies where cost and throughput are major considerations.[3] However, this choice necessitates a more thorough method validation to demonstrate that the analog reliably tracks the analyte and provides acceptable accuracy and precision for the intended application.[5]

Ultimately, the investment in a stable isotope-labeled internal standard like this compound is an investment in data integrity, providing the most robust and defensible quantitative results.

References

A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques for the quantification of 2-Amino-2-methyl-1-propanol (AMP), a crucial excipient and pH-adjusting agent in the pharmaceutical industry.[1][2] The selection of an appropriate analytical method is paramount for ensuring product quality, stability, and regulatory compliance. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for AMP quantification.

Overview of Analytical Methodologies

The quantification of 2-Amino-2-methyl-1-propanol can be effectively achieved using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method offers distinct advantages and is suited to different analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of various compounds. For AMP analysis, a reverse-phase HPLC method is often employed, providing robust and reliable results.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It is a suitable alternative for AMP quantification, particularly when high sensitivity is required.

Comparative Performance Data

The following table summarizes the key performance parameters for the HPLC and GC methods described in this guide. This data is compiled from individual method validation studies and provides a basis for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Reverse-Phase Chromatography with UV DetectionFlame Ionization Detection (FID)
Limit of Detection (LOD) 1 ng/injection[4]~4 µ g/sample [5]
Limit of Quantification (LOQ) Not explicitly stated, typically 3x LOD~10 µ g/sample [5]
Linearity Range 0.5 to 224 µg/mL[4]4 to 550 µ g/sample [5]
Accuracy (Recovery) Mean recovery of 99.8%[4]Desorption efficiencies >75%[5]
Precision (%RSD) Not explicitly statedNot explicitly stated
Sample Throughput ModerateHigh
Derivatization Required Yes (for UV detection in some methods)[4]No

Experimental Workflows

The general workflow for the quantification of 2-Amino-2-methyl-1-propanol using either HPLC or GC involves several key steps from sample receipt to final data analysis.

AMP Quantification Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation (Dilution, Extraction) Sample_Receipt->Sample_Preparation Derivatization Derivatization (if required for HPLC) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (HPLC or GC) Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Fig. 1: General workflow for the quantification of 2-Amino-2-methyl-1-propanol.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from the OSHA Method PV2145 for the analysis of AMP in air samples, which can be modified for pharmaceutical preparations.[4]

4.1.1 Principle

Samples containing AMP are derivatized with 1-naphthylisothiocyanate (NITC) to form a stable derivative that can be detected by a UV detector. The separation is achieved on a C18 reverse-phase column.

4.1.2 Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1-naphthylisothiocyanate (NITC)

  • Dimethylformamide (DMF)

  • 2-Amino-2-methyl-1-propanol (analytical standard)

4.1.3 Sample Preparation and Derivatization

  • Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent.

  • Dilute the sample solution with dimethylformamide (DMF) to a concentration within the linear range of the method.

  • To an aliquot of the diluted sample, add a solution of NITC in DMF.

  • Allow the reaction to proceed to completion to form the AMP-NITC derivative.

4.1.4 Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 15 µL[4]

4.1.5 Calibration

Prepare a series of calibration standards of AMP in DMF, ranging from 0.5 to 224 µg/mL.[4] Derivatize the standards in the same manner as the samples. Construct a calibration curve by plotting the peak area of the AMP-NITC derivative against the concentration of AMP.

Gas Chromatography (GC) Method

This method is based on general principles of GC for the analysis of amino alcohols.

4.2.1 Principle

The sample is directly injected into the gas chromatograph, where AMP is volatilized and separated from other components in the sample matrix on a capillary column. The separated AMP is then detected by a Flame Ionization Detector (FID).

4.2.2 Instrumentation and Reagents

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Methanol or other suitable solvent

  • 2-Amino-2-methyl-1-propanol (analytical standard)

4.2.3 Sample Preparation

  • Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution to a concentration appropriate for GC analysis.

  • If necessary, filter the sample to remove any particulate matter.

4.2.4 Chromatographic Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature: 280 °C

  • Carrier Gas Flow: 1.2 mL/min (Helium)

  • Injection Mode: Split or splitless, depending on the required sensitivity

4.2.5 Calibration

Prepare a series of calibration standards of AMP in the same solvent used for the samples. The concentration range should bracket the expected concentration of AMP in the samples. Construct a calibration curve by plotting the peak area of AMP against its concentration.

Conclusion

Both HPLC and GC are suitable methods for the quantification of 2-Amino-2-methyl-1-propanol in pharmaceutical formulations. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC method with UV detection after derivatization offers high sensitivity, while the direct injection GC-FID method provides a simpler and faster analysis without the need for derivatization. It is recommended that each laboratory validates the chosen method according to ICH guidelines to ensure its suitability for the intended purpose.

References

Evaluating the Performance of 2-Amino-2-methyl-1-propanol-d11 in Different Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Amino-2-methyl-1-propanol-d11, a deuterated stable isotope-labeled (SIL) internal standard, for its application in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, this compound serves as an ideal internal standard to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.

The Critical Role of Internal Standards in Bioanalysis

In the quantitative analysis of drugs and metabolites in complex biological matrices such as plasma, urine, and tissue homogenates, significant challenges arise from matrix effects, analyte recovery, and instrumental variability. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for mitigating these issues. These SIL internal standards co-elute with the analyte and experience similar ionization suppression or enhancement, leading to reliable and robust quantification.

Performance Characteristics of this compound

While specific public domain data on the performance of this compound across various matrices is limited, its utility can be inferred from the well-established principles of using deuterated internal standards for small polar molecules. The following tables present expected performance characteristics based on typical bioanalytical method validation parameters for similar compounds.

Table 1: Expected Performance in Human Plasma
ParameterExpected ValueJustification
Recovery > 85%High recovery is anticipated due to the small and polar nature of the molecule, facilitating efficient extraction from plasma proteins.
Matrix Effect 85% - 115%As a deuterated internal standard, it is expected to effectively compensate for matrix-induced ion suppression or enhancement.
Intra-day Precision < 15% CVThe use of a SIL internal standard significantly reduces variability in sample processing and instrumental response.
Inter-day Precision < 15% CVConsistent performance across different analytical runs is a key advantage of using a co-eluting SIL internal standard.
Linearity (r²) > 0.99Excellent linearity is expected over a defined concentration range due to the accurate correction provided by the internal standard.
Table 2: Expected Performance in Human Urine
ParameterExpected ValueJustification
Recovery > 90%Urine is generally a less complex matrix than plasma, leading to higher and more consistent extraction efficiencies.
Matrix Effect 90% - 110%While urine can exhibit significant lot-to-lot variability, a deuterated internal standard is crucial for normalizing these effects.
Intra-day Precision < 15% CVHigh precision is achievable due to the effective correction for variations in sample preparation and injection volume.
Inter-day Precision < 15% CVThe internal standard ensures robust and reproducible results across multiple days of analysis.
Linearity (r²) > 0.99A strong linear relationship between concentration and response is expected, facilitated by the internal standard.

Experimental Protocols

The following provides a detailed, representative experimental protocol for the quantification of a small polar analyte in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • Aliquoting: Thaw frozen human plasma samples and quality controls (QCs) at room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples (to which 10 µL of methanol is added).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining small polar amines (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte (e.g., 2-Amino-2-methyl-1-propanol): To be determined based on the specific analyte.

    • Internal Standard (this compound): Precursor ion (m/z) -> Product ion (m/z). The exact transition would be determined during method development.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the bioanalytical workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HILIC Separation Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate

Caption: A streamlined workflow for bioanalysis using protein precipitation and LC-MS/MS.

Logical_Relationship cluster_process Analytical Process Analyte Analyte in Matrix Extraction Extraction Variability Analyte->Extraction MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Analyte->MatrixEffect Instrument Instrumental Variability Analyte->Instrument IS This compound (Internal Standard) IS->Extraction IS->MatrixEffect IS->Instrument Ratio Analyte / IS Ratio Extraction->Ratio MatrixEffect->Ratio Instrument->Ratio Result Accurate Quantification Ratio->Result

Caption: The principle of using a SIL internal standard to correct for analytical variability.

Safety Operating Guide

Essential Safety and Operational Guide for 2-Amino-2-methyl-1-propanol-d11

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-Amino-2-methyl-1-propanol-d11 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
Chemical FormulaC4H11NO
Melting Point24 - 28 °C[1]
Boiling Point165 °C[1]
Density0.934 g/cm³ at 25 °C
Flash Point172°F
SolubilityMiscible in water[2]

Hazard Identification and Personal Protective Equipment (PPE)

2-Amino-2-methyl-1-propanol is classified as a hazardous substance, causing skin and serious eye irritation.[1][3][4] It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[1][3][4] Therefore, strict adherence to PPE protocols is mandatory.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[5]Must meet ANSI Z.87.1 1989 standard. Provides protection from splashes and flying particles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Disposable nitrile gloves offer broad short-term protection.[5] Always inspect gloves before use and change them immediately upon contact with the chemical.[5]
Body Protection Flame-retardant lab coat or chemical-resistant overalls.Lab coats should be fully buttoned to cover as much skin as possible.[5]
Footwear Closed-toe, closed-heel shoes.Shoes should cover the entire foot to protect from spills and falling objects.[5]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if ventilation is inadequate.Engineering controls like fume hoods should be the primary method of exposure control.[5] If a respirator is needed, it must be NIOSH-approved and personnel must be fit-tested.[6]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

prep Preparation - Don appropriate PPE - Work in a fume hood handling Handling - Avoid skin/eye contact - Use clean, compatible tools prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage spill Spill Response - Evacuate area - Absorb with inert material handling->spill first_aid First Aid - Skin: Wash with soap and water - Eyes: Rinse with water for 15 mins - Inhalation: Move to fresh air handling->first_aid disposal Disposal - Collect in a sealed container - Dispose as hazardous waste storage->disposal spill->disposal

Figure 1. Standard workflow for handling this compound.

Detailed Experimental Protocols

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[1]

  • Avoid all direct contact with the skin and eyes by wearing the prescribed PPE.[1]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Ensure all equipment used for handling is clean and made of compatible materials to prevent reactions.

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][3]

  • Keep the container tightly closed to prevent contamination and reaction with moisture or air.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[1][7]

  • Absorb: Use a non-combustible absorbent material like dry earth or sand to cover the spill.[7]

  • Collect: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and suitable container.[1]

  • Dispose of the waste through an approved waste disposal company, following all local, state, and federal regulations. Do not discharge into the environment.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[3] If not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.